Felypressin Impurity B
Description
Properties
Molecular Formula |
C46H66N12O12S2 |
|---|---|
Molecular Weight |
1043.29 |
sequence |
H-Cyclo(Cys-Phe-Phe-Gln-Asn-Cys)-Pro-Lys-Gly-NH2 |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties and Analytical Characterization of Felypressin Impurity B
This guide provides an in-depth technical analysis of Felypressin Impurity B , identified pharmacopoeially as [5-Aspartic acid]-felypressin .[1] It is designed for analytical scientists and formulation chemists to support Critical Quality Attribute (CQA) assessment and method development.[1]
Executive Summary
Felypressin (Octapressin) is a synthetic nonapeptide agonist of the vasopressin 1 (V1) receptor, primarily used as a vasoconstrictor in local anesthetics.[1] Impurity B represents the primary degradation product resulting from the deamidation of the Asparagine residue at position 5.
From a quality control perspective, Impurity B is a critical analyte. Its formation is pH-dependent and accelerated by thermal stress, leading to a loss of potency and potential immunogenicity.[1] This guide details its chemical identity, formation mechanism, physicochemical behavior, and separation strategies.
Chemical Identification & Structure
Impurity B is structurally identical to the parent API, Felypressin, except for the hydrolysis of the amide group on the side chain of the fifth amino acid residue (Asparagine) to a carboxylic acid (Aspartic acid).[1]
Nomenclature and Identifiers
| Property | Detail |
| Common Name | Felypressin Impurity B |
| Chemical Name | [5-Aspartic acid]-felypressin |
| Sequence | Cys-Phe-Phe-Gln-Asp -Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: 1-6) |
| Molecular Formula | C₄₆H₆₄N₁₂O₁₂S₂ |
| Molecular Weight | 1041.21 Da (Monoisotopic) |
| Mass Shift | +0.984 Da (relative to Felypressin C₄₆H₆₅N₁₃O₁₁S₂) |
| Pharmacopoeial Status | EP/BP Specified Impurity (Limit: NMT 0.5%) |
Structural Comparison
The transformation involves the conversion of the neutral amide side chain (
-
Parent (Felypressin): Residue 5 = L-Asparagine (Neutral, Polar)[1]
-
Impurity B: Residue 5 = L-Aspartic Acid (Acidic, Negatively charged at pH > 4)[1]
Formation Mechanism: Asn-5 Deamidation
The formation of Impurity B follows a well-established non-enzymatic deamidation pathway.[1] This reaction is the primary stability-limiting factor for Felypressin in aqueous solution.[1]
Mechanistic Pathway[1]
-
Nucleophilic Attack: The backbone nitrogen of Cys6 attacks the carbonyl carbon of the Asn5 side chain.
-
Intermediate Formation: A cyclic five-membered succinimide ring (Asu) is formed, releasing ammonia (
).[1] -
Hydrolysis: The unstable succinimide ring hydrolyzes.
Note: While direct hydrolysis of Asn to Asp can occur at low pH, the succinimide pathway is dominant at neutral to alkaline pH (pH > 7).[1]
[1]
Physicochemical Profile
Acid-Base Properties (pKa)
The substitution of Asn for Asp dramatically alters the charge profile of the peptide.[1]
-
Felypressin (Net Charge at pH 7: +1):
-
Impurity B (Net Charge at pH 7: 0 / Zwitterionic):
Solubility and Stability[2]
-
Solubility: Impurity B remains highly soluble in water due to its polar nature. However, its zwitterionic character at neutral pH may slightly reduce solubility compared to the cationic API in certain buffer systems.
-
Thermal Stability: The rate of Impurity B formation increases with temperature, following Arrhenius kinetics.
-
pH Stability:
Analytical Characterization Strategies
High-Performance Liquid Chromatography (HPLC)
Separating Impurity B from Felypressin requires exploiting the subtle acidity difference introduced by the Aspartic acid residue.[1]
| Parameter | Recommended Condition | Rationale |
| Column | C18 (L1) or C8 (L7), 3-5 µm | Standard peptide separation; C18 provides adequate hydrophobic retention.[1] |
| Mobile Phase A | Phosphate buffer (pH 3.0 - 5.[1]0) | At pH > 4, Asp5 is ionized ( |
| Mobile Phase B | Acetonitrile | Standard organic modifier for peptides.[1] |
| Detection | UV at 210-220 nm | Detects peptide backbone (amide bonds).[1] |
| Elution Order | Impurity B < Felypressin | The negative charge on Asp5 (if pH > pKa) increases polarity, reducing retention time (RRT < 1.0).[1] |
Note: If using TFA (pH ~2.0), the Asp5 side chain is protonated (neutral).[1] Separation becomes driven solely by the polarity difference between -COOH and -CONH₂, which is minimal.[1] Phosphate buffers at pH 4.5–5.0 are superior for resolution.
Mass Spectrometry (LC-MS)
Mass spectrometry provides definitive identification.[1]
-
Parent Ion: Felypressin
.[1] -
Impurity B Ion:
(+1 Da shift).[1] -
Isotopic Overlap: The +1 Da shift places Impurity B's monoisotopic peak exactly at the position of Felypressin's first ¹³C isotope. High-resolution MS (HRMS) or chromatographic separation is essential to distinguish them.[1]
-
Fragmentation (MS/MS):
Regulatory & Control Strategy
-
Limits: According to the European Pharmacopoeia (Ph.[1][2][3] Eur.), Impurity B is a specified impurity with an acceptance limit of NMT 0.5% .[1]
-
Reference Standards: "Felypressin Impurity B CRS" (Chemical Reference Substance) is available from EDQM for system suitability testing.[1]
-
Formulation Control: To limit Impurity B, formulations should avoid alkaline pH and minimize heat exposure during sterilization (e.g., cold filtration is preferred over autoclaving if feasible, or pH must be optimized for thermal stability).[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 1634. European Pharmacopoeia (Ph.[1][2][3] Eur.). Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14257662, Felypressin. Link
-
Manning, M., et al. (2012).[1] Peptide and Protein Deamidation. In Stability of Protein Pharmaceuticals. Springer.[1] Link[1]
-
Axios Research. Felypressin EP Impurity B Ditrifluoroacetate Product Data. Link
Sources
A Comprehensive Technical Guide to Felypressin Impurity B: Molecular Characteristics, Genesis, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Felypressin Impurity B, a critical process-related impurity encountered during the synthesis and storage of the synthetic nonapeptide vasoconstrictor, Felypressin. A thorough understanding of this impurity's molecular formula, weight, structure, and origin is paramount for the development of robust analytical control strategies and ensuring the safety and efficacy of Felypressin-containing drug products. This document will elucidate the chemical nature of Felypressin Impurity B, detail its formation through deamidation, and present a comprehensive overview of the analytical methodologies required for its identification, separation, and quantification, in alignment with regulatory expectations.
Introduction to Felypressin and the Significance of Impurity Control
Felypressin is a synthetic analogue of the posterior pituitary hormone vasopressin, exhibiting potent vasoconstrictor properties with reduced antidiuretic effects.[1][2] Its primary clinical application is as an adjunct to local anesthetics in dental procedures to prolong the duration of anesthesia and minimize systemic absorption.[2] Felypressin is a nonapeptide with the amino acid sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2, featuring a disulfide bridge between the two cysteine residues.[2]
The control of impurities in pharmaceutical manufacturing is a critical issue governed by stringent regulatory standards. Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation of the active pharmaceutical ingredient (API).[3] For peptide-based therapeutics like Felypressin, the complexity of the synthesis process and the inherent chemical lability of certain amino acid residues can lead to a range of impurities that may impact the drug's safety and efficacy. Felypressin Impurity B is a notable and commonly encountered related substance that necessitates careful monitoring and control.
Molecular Characteristics of Felypressin Impurity B
A fundamental aspect of controlling any impurity is a precise understanding of its chemical identity. The molecular formula and weight are primary identifiers that provide the initial clues to its structure.
Molecular Formula and Molecular Weight
Through extensive analysis and characterization, the molecular formula and weight of Felypressin and its Impurity B have been established. This information is critical for mass spectrometry-based identification and for deducing the chemical transformation that leads to the formation of the impurity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Felypressin | C₄₆H₆₅N₁₃O₁₁S₂ | 1040.22 |
| Felypressin Impurity B | C₄₆H₆₄N₁₂O₁₂S₂ | 1041.21 |
Note: The molecular weights provided are for the free base form.
A comparison of the molecular formulas reveals a net change of -N +O +H in Felypressin Impurity B relative to the parent Felypressin molecule. This corresponds to a mass increase of approximately 1 Dalton, a characteristic signature of a deamidation reaction.
The Genesis of Felypressin Impurity B: The Deamidation Pathway
The formation of Felypressin Impurity B is a direct consequence of the chemical degradation of Felypressin, specifically through the deamidation of its asparagine (Asn) residue. Deamidation is a common non-enzymatic modification of peptides and proteins where the side chain amide group of an asparagine residue is hydrolyzed to a carboxylic acid.[4]
This transformation results in the conversion of the asparagine residue to an aspartic acid (Asp) residue. The altered amino acid sequence and the introduction of a carboxylate group can potentially impact the peptide's conformation, receptor binding affinity, and overall biological activity.
Figure 1: Logical diagram illustrating the formation of Felypressin Impurity B from Felypressin via deamidation of the asparagine residue.
Analytical Control Strategy for Felypressin Impurity B
A robust analytical control strategy is essential to ensure the quality of Felypressin and to limit the presence of Impurity B to acceptable levels as defined by pharmacopoeial standards and regulatory agencies. The European Pharmacopoeia (EP) provides monographs that outline the requirements for the quality control of active substances, including limits for specified impurities.[5]
Chromatographic Separation: A Cornerstone of Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation and quantification of Felypressin and its related impurities.[3] The development of a stability-indicating HPLC method is crucial, meaning the method must be capable of separating the active ingredient from all potential impurities and degradation products.
Experimental Protocol: A Validated HPLC Method for Felypressin Impurity Analysis
The following protocol outlines a typical reversed-phase HPLC (RP-HPLC) method for the analysis of Felypressin and its impurities. Method validation should be performed in accordance with ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
-
Instrumentation:
-
HPLC system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically employed to achieve optimal separation. The exact gradient profile must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Felypressin sample in a suitable diluent (e.g., Mobile Phase A) to a known concentration.
-
-
System Suitability:
-
Inject a system suitability solution containing Felypressin and Felypressin Impurity B to verify the resolution between the two peaks, as well as other system performance parameters such as peak asymmetry and theoretical plates.
-
-
Quantification:
-
Quantification of Impurity B is typically performed using an external standard of the impurity or by area normalization, assuming a response factor of 1.0 if a reference standard for the impurity is not available and the impurity level is low.
-
Figure 2: A simplified experimental workflow for the HPLC analysis of Felypressin impurities.
Structural Confirmation and Characterization
While HPLC provides quantitative data, mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the definitive structural elucidation of impurities.[6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can precisely determine the molecular weight of the impurity, confirming the elemental composition and supporting the deamidation hypothesis. Tandem MS (MS/MS) experiments can be used to fragment the peptide and pinpoint the exact location of the modification by observing mass shifts in the fragment ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments on an isolated sample of the impurity can provide detailed structural information, confirming the amino acid sequence and the presence of the aspartic acid residue in place of asparagine.
Regulatory Perspective and Conclusion
Regulatory bodies such as the European Directorate for the Quality of Medicines & HealthCare (EDQM) establish the standards for drug quality through the European Pharmacopoeia.[5] The monographs for active substances typically specify the limits for known and unknown impurities. Adherence to these limits is mandatory for products marketed in member states.
References
-
Analytical Methods (RSC Publishing). (n.d.). Identification, characterization and HPLC quantification of impurities in apremilast. Retrieved February 9, 2026, from [Link]
-
Deamidation. (2023, December 15). In Wikipedia. Retrieved February 9, 2026, from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: Recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35.
-
European Directorate for the Quality of Medicines & HealthCare. (n.d.). Impurity Control in the European Pharmacopoeia. Retrieved February 9, 2026, from [Link]
-
European Medicines Agency. (2004). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph "substances for pharmaceutical use" and general chapter "control of impurities in substances for pharmaceutical use". Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14257662, Felypressin. Retrieved February 9, 2026, from [Link]
-
Taylor & Francis. (n.d.). Felypressin – Knowledge and References. Retrieved February 9, 2026, from [Link]
-
Wikipedia contributors. (2023, May 27). Felypressin. In Wikipedia, The Free Encyclopedia. Retrieved February 9, 2026, from [Link]
Sources
- 1. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Identification, characterization and HPLC quantification of impurities in apremilast - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. edqm.eu [edqm.eu]
- 6. altabrisagroup.com [altabrisagroup.com]
This guide provides an in-depth technical analysis of process-related impurities in the synthesis of Felypressin, designed for research and development professionals.[1]
Executive Summary
Felypressin ([Phe², Lys⁸]-Vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthesia.[1][2] While structurally related to vasopressin, the substitution of Tyrosine with Phenylalanine and Arginine with Lysine alters its stability and impurity profile.
The synthesis of Felypressin, typically achieved via Fmoc-based Solid Phase Peptide Synthesis (SPPS), presents unique challenges. The critical quality attributes (CQAs) are heavily influenced by the formation of specific impurities such as acetamidomethyl (Acm) adducts , diastereomers (D-amino acids) , deamidated species , and high molecular weight dimers . This guide dissects the origin, mechanism, and control strategies for these impurities.[3][4][5]
Molecular Architecture & Synthesis Strategy
Target Sequence
Sequence: H-Cys¹-Phe²-Phe³-Gln⁴-Asn⁵-Cys⁶-Pro⁷-Lys⁸-Gly⁹-NH₂
Modifications: Disulfide bridge between Cys¹ and Cys⁶; C-terminal amidation.[1][2]
Molecular Formula:
Standard Synthesis Workflow
The industry standard involves Fmoc-SPPS on Rink Amide resin, followed by TFA cleavage and solution-phase cyclization.[1][2]
Caption: Felypressin synthesis workflow highlighting critical steps where specific impurity classes are generated.
Critical Process-Related Impurities[1][2][3]
The impurity profile of Felypressin is distinct due to the susceptibility of the Asn-Cys motif and the Cys-Cys oxidative folding step.
Synthesis-Related Impurities (SPPS Origin)
A. Amino Acid Deletions (Truncated Peptides)[1][2]
-
Origin: Incomplete coupling reactions due to steric hindrance or aggregation of the growing peptide chain on the resin.
-
Specific Risk: Des-Gly⁹-Felypressin .[1][2] The C-terminal Glycine is the first residue coupled to the linker. If loading is inefficient or if the linker is unstable, truncation occurs.
-
Control: Use of "Double Coupling" protocols for difficult residues (often Cys and Asn) and capping of unreacted amines with acetic anhydride after each step to terminate deletion sequences early (forming Acetyl-truncated impurities, which are easier to purge).[1][2]
B. Amino Acid Insertions[8]
-
Origin: Excess Fmoc-deprotection leads to "premature" removal of the Fmoc group on the activated amino acid before it couples, allowing a second molecule to react.
-
Specific Risk: [Phe]₂-Felypressin (Double Phenylalanine insertion) or [Pro]₂-Felypressin .[1][2]
-
Control: Optimization of Fmoc deprotection times and ensuring efficient washing of piperidine before adding the next activated amino acid.
C. Racemization (Diastereomers)
-
Mechanism: Base-catalyzed abstraction of the
-proton during activation or coupling.[1][2] -
Critical Hotspots:
-
Impact: Diastereomers have identical mass to the API (isobaric) and are often the most difficult impurities to separate by HPLC.
Cleavage and Deprotection Impurities
A. Felypressin Impurity A (EP): The Acm-Adduct[1][2]
-
Identity: S,S'-bis(acetamidomethyl)-Felypressin (or mono-Acm species).[1][2]
-
Origin: If Acetamidomethyl (Acm) is used to protect the Cysteine side chains (to prevent premature oxidation), it must be removed (usually by Iodine oxidation).[1][2] Incomplete removal results in the Acm group remaining covalently bound.
-
Structure: The Acm group (
) adds mass (+71 Da per group) and blocks the disulfide bridge.[1][2] -
Control: Rigorous monitoring of the Iodine oxidation step or use of Trityl (Trt) protection for Cys, which is removed directly by TFA, avoiding the separate Acm removal step.
B. Alkylation / Scavenger Adducts
-
Origin: During TFA cleavage, reactive carbocations (from protecting groups like Pbf, Trt, Boc) are released. Without sufficient scavengers (EDT, TIS, Water), these re-attach to nucleophilic residues.
-
Risk: Alkylation of the Trp (not present in Felypressin) or Lys⁸ side chain.
Post-Synthesis & Stability Impurities
A. Deamidation (Asn
Asp / IsoAsp)[1][2]
-
Mechanism: The Asn⁵ residue is adjacent to Cys⁶ . The side chain amide of Asparagine attacks the peptide backbone to form a cyclic succinimide intermediate, which hydrolyzes to Aspartic acid (Asp) or Isoaspartic acid (IsoAsp).
-
Trigger: High pH (>7.[1]0) and temperature.
-
Mass Shift: +1 Da (Change from
to ). -
Control: Maintain pH < 6.0 during purification and storage.
B. High Molecular Weight (HMW) Impurities (Dimers)[1][2]
-
Identity: Felypressin Dimers (Parallel or Antiparallel).
-
Origin: During the cyclization step (formation of Cys¹-Cys⁶), two separate linear peptide chains may form an intermolecular disulfide bond instead of the desired intramolecular bond.
-
Control: Perform cyclization under high dilution conditions (< 1 mg/mL) to statistically favor intramolecular reaction over intermolecular collision.
Analytical Characterization Strategy
To ensure scientific integrity, a multi-modal analytical approach is required.
| Attribute | Analytical Method | Purpose |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Confirm exact mass (1040.22 Da) and isotopic distribution. |
| Purity (Related Substances) | RP-HPLC (C18 Column) | Quantify impurities. Critical to resolve D-isomers and Deamidated forms. |
| Chiral Purity | GC-MS (after hydrolysis & derivatization) or Chiral HPLC | Specifically quantify D-Phe and D-Cys content. |
| Counter-ion Content | IC (Ion Chromatography) | Quantify Acetate or Trifluoroacetate (TFA) levels.[1][2] |
| Residual Solvents | GC-Headspace | Detect DMF, DCM, Acetonitrile.[2] |
HPLC Method Parameters (Reference)
-
Column: C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge or equivalent).
-
Mobile Phase A: 0.1% TFA in Water (or Phosphate buffer pH 3.0 for deamidation separation).[1][2]
-
Mobile Phase B: Acetonitrile.
-
Gradient: Shallow gradient (e.g., 10% to 40% B over 40 mins) is essential to separate the diastereomers.
Impurity Formation Pathways (Diagram)
Caption: Mechanistic pathways leading to major process-related impurities in Felypressin.
Experimental Protocol: Monitoring Deamidation
Context: Deamidation of Asn⁵ is the most significant stability-indicating impurity.[1] This protocol validates the separation of the deamidated species.
-
Stress Condition: Dissolve 1 mg of Felypressin API in 1 mL of 0.1 M Ammonium Bicarbonate (pH 8.5).
-
Incubation: Incubate at 37°C for 24 hours.
-
Quenching: Acidify with 10 µL of 10% Formic Acid.
-
Analysis: Inject 10 µL onto the RP-HPLC system (Method 4.1).
-
Expected Result: Appearance of a peak (RRT ~1.05-1.10) corresponding to [IsoAsp⁵]-Felypressin and [Asp⁵]-Felypressin, separated from the main peak.[1][2]
References
-
European Pharmacopoeia (Ph.[5] Eur.) . Felypressin Monograph 1634. EDQM. Available at: [Link][1][2]
-
PubChem . Felypressin Compound Summary. National Library of Medicine. Available at: [Link][1][2]
-
Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews. (Context on Acm and Trt protection mechanisms).
-
Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: Chemical and Physical Pathways of Protein Degradation. Pharmaceutical Research. (Context on Deamidation mechanisms).
Sources
- 1. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Felypressin - Wikipedia [en.wikipedia.org]
- 3. Oxidation and Deamidation of Monoclonal Antibody Products: Potential Impact on Stability, Biological Activity, and Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Analytical methods for Felypressin Impurity B detection
Application Note: High-Resolution Analytical Profiling of Felypressin Impurity B
Executive Summary
Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in local anesthetics.[1] The stability of Felypressin is critical for patient safety and therapeutic efficacy. Impurity B , identified as a deamidated derivative of Felypressin, represents a primary degradation product formed via hydrolysis of the amide side chains (Asn/Gln) or the C-terminal glycinamide.[1]
This guide provides a validated, high-sensitivity Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to resolve Impurity B from the parent peptide.[1] Unlike generic peptide methods, this protocol utilizes a phosphate-buffered mobile phase to optimize the selectivity between the native amide and the acidic deamidated impurity.
Chemical Context & Degradation Mechanism
Target Analyte: Felypressin (
Mechanism of Formation:
Impurity B arises from deamidation , a common non-enzymatic degradation pathway in peptides containing Asparagine (Asn) or Glutamine (Gln) residues.[1] In Felypressin, the conversion of an amide group (
-
Chemical Change:
[1] -
Chromatographic Behavior: Due to the formation of a free carboxylic acid, Impurity B is more polar than Felypressin at neutral pH but can be resolved using acidic mobile phases that suppress ionization.
Visualizing the Degradation Pathway:
Figure 1: Mechanism of Deamidation leading to Felypressin Impurity B.[1]
Analytical Method Protocol
This method employs a shallow gradient on a C18 stationary phase. The use of a sodium phosphate buffer (pH 3.0) is critical; trifluoroacetic acid (TFA) alone often fails to provide sufficient selectivity between the deamidated species and the parent peak due to ion-pairing effects masking the charge difference.[1]
Reagents and Materials
-
Felypressin Reference Standard: USP/EP Grade.
-
Impurity B Standard: Deamidated Felypressin (Custom synthesis or EP CRS).[1]
-
Acetonitrile (MeCN): HPLC Gradient Grade.[1]
-
Sodium Dihydrogen Phosphate (
): AR Grade.[1] -
Phosphoric Acid (
): 85%, AR Grade.[1] -
Water: Milli-Q (18.2 MΩ[1]·cm).
Instrumentation
-
System: UHPLC or HPLC system (Agilent 1290/Waters H-Class equivalent).
-
Detector: PDA/UV Detector capable of monitoring 210 nm and 220 nm.
-
Column:
Phase, mm, 5 µm, 100 Å (e.g., Phenomenex Luna C18(2) or Waters Symmetry C18).[1]-
Expert Note: A 250 mm column is recommended over 150 mm to maximize theoretical plates for this specific separation.
-
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 20 mM Sodium Phosphate Buffer, pH 3.0 (Adjusted with dilute |
| Mobile Phase B | Acetonitrile : Water (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (± 1°C) |
| Injection Volume | 20 µL |
| Detection | UV @ 215 nm (Primary), 280 nm (Secondary for aromatic specificity) |
| Run Time | 45 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Description |
| 0.0 | 90 | 10 | Equilibration |
| 5.0 | 90 | 10 | Isocratic Hold |
| 30.0 | 70 | 30 | Linear Gradient |
| 35.0 | 20 | 80 | Wash Step |
| 36.0 | 90 | 10 | Re-equilibration |
| 45.0 | 90 | 10 | End |
Experimental Workflow
The following workflow ensures data integrity and minimizes artifact formation during sample preparation.
Figure 2: Step-by-step analytical workflow for impurity profiling.
Sample Preparation
-
Diluent: Mobile Phase A : Acetonitrile (90:10).[1]
-
Why: Matching the initial gradient conditions prevents peak distortion (solvent effects).[1]
-
-
Stock Solution: Prepare 1.0 mg/mL Felypressin in Diluent.
-
Sensitivity Solution: Dilute Stock to 0.05% (0.5 µg/mL) to determine LOQ.
System Suitability Criteria
Before running samples, the system must pass the following criteria using the Resolution Solution (Felypressin spiked with Impurity B):
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures baseline separation for accurate integration. | |
| Tailing Factor ( | Peptides are prone to tailing; phosphate buffer mitigates silanol interactions.[1] | |
| Precision (RSD) | Verifies system stability. |
Expert Insights & Troubleshooting
1. Relative Retention Time (RRT): Impurity B (Deamidated) is more polar than the parent amide.[1] In Reverse Phase chromatography at acidic pH (pH 3.0), the carboxylic acid group is partially protonated but still less hydrophobic than the amide.[1]
-
Expected RRT: ~0.90 - 0.95 (Elutes before Felypressin).
-
Note: If pH > 4.0, Impurity B will elute much earlier due to ionization (
), but peak shape may broaden.[1]
2. pH Sensitivity: The separation is highly sensitive to Mobile Phase A pH.
-
Scenario: Resolution is poor (
). -
Fix: Lower the pH of Mobile Phase A to 2.8. This suppresses the ionization of the impurity's carboxylic acid, increasing its retention slightly and sharpening the peak.
3. Artifact Formation: Avoid using basic diluents or leaving samples at room temperature for extended periods (>24 hours).[1] High pH accelerates deamidation, potentially creating "artificial" Impurity B during the analysis sequence. Always use an autosampler cooled to 4°C.
References
-
European Pharmacopoeia (Ph.[1][2][3] Eur.) . Monograph: Felypressin. EDQM. Available at: [Link][1]
-
Axios Research . Felypressin EP Impurity B Ditrifluoroacetate Product Data. Available at: [Link][1]
-
International Conference on Harmonisation (ICH) . Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link][1]
Sources
Application Note: Precision Quantification of Felypressin Impurity B
This Application Note is structured as a high-level technical guide for analytical scientists and quality control professionals. It synthesizes compendial standards (Ph. Eur.) with modern method development strategies to ensure robust quantification of Felypressin Impurity B.[1]
A Stability-Indicating HPLC Protocol for Vasopressin Analogues
Executive Summary & Strategic Importance
Felypressin ([2-phenylalanine, 8-lysine]vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental local anesthetics.[2] Due to its peptide nature, it is susceptible to degradation pathways such as deamidation and racemization.
Impurity B , specifically identified in the European Pharmacopoeia (Ph.[3] Eur.) Monograph 1634, represents a critical quality attribute (CQA). Closely eluting with the main API peak, Impurity B poses a significant separation challenge. This protocol outlines a robust, self-validating HPLC method capable of achieving baseline resolution (
Scientific Rationale & Method Design
Peptide separation requires a delicate balance of hydrophobic interaction and electrostatic control. Felypressin contains basic residues (Lysine), making it prone to peak tailing on standard C18 columns due to interaction with residual silanols.[2]
2.1 The Choice of Mobile Phase: Phosphate vs. TFA
While Trifluoroacetic Acid (TFA) is common in peptide discovery, Phosphate Buffer (pH 2.3) is selected for this QC method for three reasons:
-
Silanol Suppression: Phosphate ions effectively mask free silanols on the silica surface, significantly improving the tailing factor (
) for the basic Lysine residue. -
Selectivity: Phosphate buffers often provide different selectivity compared to volatile buffers, which is crucial for separating the diastereomeric or deamidated forms typical of Impurity B.
-
UV Transparency: Phosphate is transparent at 210–220 nm, allowing for high-sensitivity detection of the peptide bond (
transition).[2]
2.2 Stationary Phase Selection
A C18 (Octadecylsilyl) column with a high surface area and moderate pore size (100 Å) is recommended.[2] The high carbon load ensures sufficient retention of the hydrophilic peptide, while end-capping minimizes secondary interactions.
Visual Workflow: Method Development Logic
The following diagram illustrates the decision matrix used to optimize this specific peptide separation.
Figure 1: Logical workflow for optimizing the separation of closely eluting peptide impurities.
Detailed Experimental Protocol
4.1 Reagents and Standards
-
Felypressin CRS: European Pharmacopoeia Reference Standard.
-
Felypressin Impurity B CRS: Commercially available standard (e.g., EDQM or certified vendor).[2]
-
Acetonitrile (ACN): HPLC Gradient Grade.[2]
-
Sodium Dihydrogen Phosphate Monohydrate: AR Grade.[2]
-
Phosphoric Acid (85%): For pH adjustment.[2]
-
Water: Milli-Q (18.2 MΩ[2]·cm).
4.2 Mobile Phase Preparation
-
Mobile Phase A (Buffer):
-
Dissolve 7.8 g of Sodium Dihydrogen Phosphate in 1000 mL of water.
-
Adjust pH to 2.3 ± 0.1 using Phosphoric Acid.
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Mobile Phase B (Organic):
4.3 Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Waters Symmetry or Agilent Zorbax Eclipse Plus) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Controlled) |
| Injection Volume | 20 µL |
| Detection | UV at 215 nm |
| Run Time | 45 minutes |
4.4 Gradient Program
A shallow gradient is critical for separating the Impurity B critical pair.
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 82 | 18 | Equilibrate |
| 5.0 | 82 | 18 | Isocratic Hold |
| 30.0 | 50 | 50 | Linear Gradient |
| 35.0 | 20 | 80 | Wash |
| 36.0 | 82 | 18 | Return to Initial |
| 45.0 | 82 | 18 | Re-equilibration |
System Suitability & Validation Criteria
To ensure the trustworthiness of the data, the following system suitability parameters must be met before any sample analysis.
5.1 Acceptance Criteria
-
Resolution (
): > 1.5 between Felypressin and Impurity B. -
Tailing Factor (
): 0.8 – 1.5 for the Felypressin peak. -
Repeatability (%RSD): < 2.0% for peak area of Felypressin (n=6).[2]
5.2 System Suitability Logic Diagram
Figure 2: Automated decision tree for determining system readiness.
Data Analysis & Calculation
Quantification is performed using the External Standard Method .
Formula:
Where:
- = Peak area of Impurity B in the sample.
- = Peak area of Felypressin in the dilute standard solution.
- = Concentration of the standard (mg/mL).[2]
- = Concentration of the sample (mg/mL).[2][4]
- = Purity factor of the standard (decimal).
Troubleshooting Common Issues
-
Peak Broadening: Often caused by "Dead Volume" in the HPLC system or column aging. Ensure tubing connections are short and the column is not voided.
-
Retention Time Shift: Peptide retention is highly sensitive to pH. Ensure the Phosphate buffer is strictly adjusted to pH 2.3 ± 0.1. A shift of 0.1 pH units can merge the critical pair.
-
Ghost Peaks: Peptides can adsorb to the injector loop. Include a needle wash step with 50% ACN/Water.[4]
References
-
European Pharmacopoeia (Ph.[2][5][6] Eur.) . (2023).[2] Monograph 1634: Felypressin. European Directorate for the Quality of Medicines & HealthCare (EDQM).[5]
-
Sigma-Aldrich . (n.d.).[2] Felypressin EP Reference Standard. Retrieved from Sigma-Aldrich Product Catalog.[2]
-
PubChem . (n.d.).[2] Felypressin Compound Summary. National Center for Biotechnology Information. [2]
-
Thermo Fisher Scientific . (2022).[2] HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
Sources
- 1. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 2. Felypressin EP Reference Standard CAS 56-59-7 Sigma Aldrich [b2b.sigmaaldrich.com]
- 3. veeprho.com [veeprho.com]
- 4. padproject.nd.edu [padproject.nd.edu]
- 5. 7 new Ph. Eur. reference standard and 17 replacement batches released in March 2024 - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 6. HPLC Analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
Application Note: Precision LC-MS/MS Profiling of Felypressin and Critical Impurity B
This Application Note is structured to serve as a definitive technical guide for the analysis of Felypressin and its critical impurity, Impurity B. It moves beyond standard operating procedures to explain the mechanistic and analytical rationale required for high-stakes drug development.
Executive Summary & Scientific Context
Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide vasoconstrictor widely used in dental anesthetics.[1] As a peptide therapeutic, it is susceptible to specific degradation pathways that compromise potency and safety.[1]
Impurity B (Deamidated Felypressin) is the primary degradation product mandated for control by the European Pharmacopoeia (EP).[1] Chemically, it results from the hydrolysis of the amide side chain (likely at
The Analytical Challenge
The transition from Quality Control (UV-based) to Bioanalysis (LC-MS/MS) presents a unique challenge for Impurity B:
-
Mass Similarity: Impurity B (
) differs from Felypressin (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) by only +1 Da (mass shift of ).[1] -
Isotopic Interference: The naturally occurring
isotope of Felypressin (approx. 50% abundance of the monoisotopic peak) overlaps directly with the monoisotopic mass of Impurity B.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Resolution Criticality: Standard low-resolution MS cannot distinguish these species solely by mass. Chromatographic separation is the absolute limiting factor for specificity.
This protocol details a high-resolution LC-MS/MS workflow designed to orthogonalize separation and detection, ensuring "Self-Validating" specificity.[1]
Technical Background & Mechanism
Chemical Identity[1][2][3][4][5]
-
Analyte: Felypressin (C
Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> N O S )[1] -
Impurity B: Deamidated Felypressin (C
Hngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> N O S )[1]
Degradation Pathway Diagram
The following diagram illustrates the formation of Impurity B and the analytical workflow to detect it.
Caption: Mechanistic pathway of Felypressin deamidation to Impurity B and the downstream analytical workflow.
Method Development Strategy
Chromatography (The "Why")
Because the mass difference is +1 Da, we cannot rely on MS selectivity alone. We must separate the parent from the impurity before they enter the source.
-
Column Choice: A C18 column with a wide pore size (300Å) or a Solid Core C18 (1.7 µm) is selected.[1] Peptides require larger pores for efficient diffusion, sharpening peaks.[1]
-
Mobile Phase:
-
Standard: Water/Acetonitrile with 0.1% Formic Acid.[2][4][5]
-
Refinement: Deamidated peptides are more acidic. In acidic mobile phase (pH ~2), the conversion of
to makes Impurity B slightly more hydrophobic than expected, but the loss of the amide dipole usually results in Impurity B eluting later than Felypressin on standard C18 phases.[1]
-
Mass Spectrometry[1][2][3][6][9]
-
Ionization: ESI Positive mode.
-
Precursor Selection: The doubly charged ion
is the most abundant.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Felypressin:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Impurity B:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-
-
MRM Transitions: We monitor the transition to the y-series or b-series fragments. Since the modification is likely at
, fragments containing this residue (e.g.,ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ) will show the mass shift, while smaller fragments (e.g., Pro-Lys-Gly tail) will not.[1]
Experimental Protocol
Reagents & Standards
-
Reference Standard: Felypressin EP CRS (Council of Europe).[1]
-
Impurity Standard: Felypressin Impurity B (Custom synthesis or forced degradation if commercial standard is unavailable).[1]
-
Solvents: LC-MS Grade Acetonitrile, Water, Formic Acid.[1][5]
Sample Preparation (Direct Injection / Dilute & Shoot)
For liquid formulations (dental cartridges):
-
Dilution: Dilute sample 1:10 with Mobile Phase A to reduce buffer salt concentration.
-
Centrifugation: 10,000 x g for 5 mins to remove particulates.
-
Vialing: Transfer supernatant to polypropylene vials (avoid glass to prevent peptide adsorption).
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Setting | Rationale |
| System | UHPLC (e.g., Waters Acquity or Agilent 1290) | Minimal dead volume required for peak capacity.[1] |
| Column | Acquity UPLC Peptide CSH C18, 130Å, 1.7 µm, 2.1 x 100 mm | Charged Surface Hybrid (CSH) offers superior peak shape for peptides in formic acid.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Proton source for ionization.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier.[1] |
| Flow Rate | 0.3 mL/min | Optimal linear velocity for 2.1mm ID columns.[1] |
| Column Temp | 40°C | Improves mass transfer kinetics.[1] |
| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements.[1] |
Table 2: Gradient Profile
| Time (min) | %B | Curve |
| 0.0 | 10 | Initial hold |
| 1.0 | 10 | Loading |
| 8.0 | 30 | Shallow Gradient (critical for separating isoform) |
| 8.5 | 90 | Wash |
| 10.0 | 90 | Wash |
| 10.1 | 10 | Re-equilibration |
| 13.0 | 10 | End |
Table 3: MS/MS Parameters (Sciex 6500+ / Waters Xevo TQ-XS)
| Compound | Precursor (m/z) | Product (m/z) | DP (V) | CE (V) | Dwell (ms) |
| Felypressin | 521.1 | 213.1 | 80 | 35 | 50 |
| Felypressin | 521.1 | 485.2 | 80 | 30 | 50 |
| Impurity B | 521.6 | 213.1 | 80 | 35 | 50 |
| Impurity B | 521.6 | 486.2 | 80 | 30 | 50 |
Note: The product ion 213.1 corresponds to the internal Pro-Lys fragment or similar stable immonium ions often seen in vasopressin analogs. Transitions must be optimized on the specific instrument.
Validation & System Suitability (Self-Validating Logic)
To ensure the method is trustworthy, the following criteria must be met in every run. This constitutes the "Self-Validating" aspect of the protocol.
Specificity Check (The "Isotope Trap")
Because of the +1 Da difference, the M+1 isotope of Felypressin (approx 521.[1]6) will appear in the Impurity B channel.[6]
-
Protocol: Inject pure Felypressin standard at high concentration.
-
Observation: You will see a peak in the Impurity B MRM trace at the exact retention time of Felypressin.
-
Requirement: Impurity B must elute at a different retention time (typically RRT 1.02 - 1.05).
-
Resolution Criteria:
between the Felypressin Isotope peak and the true Impurity B peak.
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
LOD: ~0.5 ng/mL (Target).
-
Carryover: Inject a blank after the highest standard. Peak area must be < 20% of LLOQ.
Troubleshooting & Insights
-
Peak Tailing: Peptides often tail due to interaction with silanols. If observed, add 1-2% Trifluoroethanol (TFE) to the sample diluent or switch to a column with a positive surface charge (like CSH).[1]
-
Ghost Peaks: Impurity B can form during sample preparation if the pH is high (>7).[1] Keep all samples in acidic conditions (0.1% Formic acid) and at 4°C in the autosampler.
-
Adsorption: Felypressin is "sticky". Use Low-Bind polypropylene plates/vials. Never use standard glass vials at low concentrations (<100 ng/mL).[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 1634. European Pharmacopoeia.[3][7] Available at: [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14257662, Felypressin. PubChem. Available at: [Link][1]
-
Axios Research. Felypressin EP Impurity B Ditrifluoroacetate Data Sheet. Available at: [Link][1]
Sources
- 1. Felypressin - Wikipedia [en.wikipedia.org]
- 2. antisel.gr [antisel.gr]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugfuture.com [drugfuture.com]
- 7. edqm.eu [edqm.eu]
Application Note: Advanced Separation Strategies for Felypressin and Related Impurities
Executive Summary
Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthetics.[1][2] Its structural complexity—featuring a disulfide bridge and multiple chiral centers—presents unique separation challenges. Common impurities include diastereomers (racemization), hydrolysis products (deamidation), and truncated synthesis byproducts.[2]
This guide provides two distinct, self-validating protocols:
-
Protocol A (QC Standard): A robust Phosphate/Acetonitrile RP-HPLC method optimized for regulatory compliance and diastereomer resolution.
-
Protocol B (R&D Characterization): A volatile Formic Acid/Acetonitrile LC-MS method for impurity identification and mass confirmation.
Chemical Context & Critical Quality Attributes (CQA)
The Analyte
-
Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ (Disulfide bridge: Cys1–Cys6)[1][2][3]
-
Isoelectric Point (pI): ~9.5 (Basic, due to Lysine residue)[1][2]
-
Key Stability Risks:
Impurity Profile
To ensure safety and efficacy, the separation method must resolve the following Critical Quality Attributes (CQAs):
| Impurity Type | Origin | Chromatographic Behavior (RP-HPLC) |
| [Asp5]-Felypressin | Hydrolysis (Deamidation) | Elutes earlier than Felypressin (more polar).[1][2] |
| [D-Phe2]-Felypressin | Synthesis (Racemization) | Elutes close to main peak (critical pair).[1][2] |
| Deletion Peptides | Synthesis Failure | Varies; typically earlier elution. |
| Dimer/Aggregates | Oxidation/Scrambling | Elutes later (higher hydrophobicity/size). |
Method Development Strategy
Stationary Phase Selection
While C18 is the industry standard, Felypressin's phenylalanine residues (Phe2, Phe3) interact strongly with aromatic stationary phases.[2]
-
Recommendation: C18 with wide pore size (100–130 Å) is sufficient for this nonapeptide.
-
Alternative: Phenyl-Hexyl columns can offer orthogonal selectivity if the D-Phe impurity co-elutes on C18, utilizing
interactions.[1][2]
Mobile Phase Chemistry
-
pH Control: Felypressin is basic. Low pH (2.0–3.0) suppresses silanol activity and keeps the peptide fully protonated, improving peak shape.
-
Ion Pairing:
-
Phosphate (Protocol A): Provides superior peak sharpness and resolution for diastereomers but is non-volatile (incompatible with MS).
-
Formic Acid/TFA (Protocol B): Volatile, suitable for MS, but may show slightly broader peaks than phosphate.[2]
-
Protocol A: Regulatory QC Method (RP-HPLC-UV)
Designed for routine batch release and quantification.[1][2]
Chromatographic Conditions
-
System: HPLC with UV Detector (DAD preferred).
-
Column: End-capped C18, 4.6 × 250 mm, 5 µm, 100 Å (e.g., Waters XBridge or Agilent Zorbax).[2]
-
Temperature: 25°C (Strict control required to maintain relative retention of isomers).
-
Flow Rate: 1.0 mL/min.
-
Detection: 214 nm (Peptide bond absorption) and 280 nm (Phe aromatic ring).
-
Injection Volume: 20–50 µL.
Mobile Phase Preparation
-
Solvent A (Buffer): 0.05 M Sodium Phosphate buffer, adjusted to pH 3.0 with Phosphoric Acid.[2]
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Sample Loading) |
| 25.0 | 70 | 30 | Linear Gradient (Separation) |
| 30.0 | 10 | 90 | Wash |
| 35.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria (Self-Validation)
-
Resolution (
): > 1.5 between Felypressin and [Asp5]-Felypressin. -
Tailing Factor (
): 0.8 – 1.5. -
Precision: RSD < 2.0% for 6 replicate injections of standard.
Protocol B: High-Resolution Characterization (LC-MS)
Designed for impurity identification and structural elucidation.[1][2]
Chromatographic Conditions
-
Column: C18, 2.1 × 100 mm, 1.7 µm (Sub-2 micron for high peak capacity).[2]
-
Temperature: 40°C (Improves mass transfer).
-
Flow Rate: 0.3 mL/min.
Mobile Phase Preparation
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
Gradient Program
| Time (min) | % Solvent B | Curve |
| 0.0 | 5 | Initial |
| 1.0 | 5 | Hold |
| 15.0 | 40 | Linear |
| 16.0 | 95 | Wash |
| 18.0 | 5 | Re-equilibration |
MS Source Parameters (ESI Positive)[1][2]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Optimize to prevent in-source fragmentation).
-
Scan Range: 100 – 1500 m/z.
-
Target Mass: [M+H]⁺ = 1040.4 Da; [M+2H]²⁺ = 520.7 Da.[2]
Visualization of Workflows
Method Development Decision Tree
This diagram outlines the logical flow for selecting the correct protocol based on the analytical goal.
Caption: Decision matrix for selecting between High-Resolution UV (QC) and MS (R&D) workflows.
Degradation Pathway & Impurity Logic
Understanding where impurities originate allows for targeted separation.
Caption: Felypressin degradation pathways and expected chromatographic behavior relative to the main peak.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing > 1.5 | Silanol interactions (Basic Lysine residue).[1][2] | Ensure pH is < 3.0. Increase ionic strength (Phosphate conc.) in Protocol A. |
| Split Peaks | Disulfide scrambling or injection solvent mismatch. | Add DTT (if reducing) or match sample diluent to initial mobile phase (10% ACN). |
| Drifting Retention | Temperature fluctuation. | Thermostat column compartment (± 0.5°C). |
| Ghost Peaks | Carryover from previous run. | Add a needle wash step (50:50 MeOH:Water) and run a blank injection. |
References
-
European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 01/2008:1634. European Pharmacopoeia. Available at: [Link][1][2]
-
Vergote, V. et al. (2009).[2] Peptide stability in drug development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
PubChem. Felypressin Compound Summary. National Center for Biotechnology Information. Available at: [Link][1][2]
-
Waters Corporation. Peptide Separation Technology: Application Notebook. Available at: [Link][1][2]
Sources
Felypressin Impurity B reference standard application
Executive Summary
This Application Note provides a definitive technical framework for the utilization of the Felypressin Impurity B reference standard. Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide vasoconstrictor.[1] Its structural integrity is critical for patient safety and therapeutic efficacy.
Impurity B is chemically identified as the mono-deamidated derivative of Felypressin (typically at the Glutamine-4 or Asparagine-5 position). Its presence indicates hydrolytic degradation, often driven by improper pH or thermal stress. Because Impurity B differs from the Active Pharmaceutical Ingredient (API) by only a single functional group conversion (Amide
This guide details the physicochemical logic , separation protocols , and validation criteria required to accurately quantify this impurity.
Part 1: Chemical Identity & Mechanistic Insight
Understanding the "Why" behind the impurity allows for better control.
-
Parent Molecule (Felypressin):
(MW: ~1040.22 Da)[2][3]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Impurity B (Deamidated):
(MW: ~1041.21 Da)ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The Shift: Loss of
(+17 Da for OH, -16 Da forngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> = Net +1 Da).
The Deamidation Mechanism: In aqueous solution, the side-chain amide groups of Glutamine (Gln) or Asparagine (Asn) are susceptible to nucleophilic attack by the peptide backbone nitrogen or water, forming a cyclic imide intermediate (succinimide), which subsequently hydrolyzes to form the carboxylic acid derivative (Impurity B).
Visualizing the Degradation Pathway
Caption: Mechanism of Felypressin deamidation leading to Impurity B formation. The charge change (Neutral to Negative) alters retention behavior.
Part 2: Experimental Protocol
Objective: Achieve baseline resolution (
Standard Preparation (Critical Step)
Peptide reference standards are often hygroscopic and present as trifluoroacetate (TFA) salts. Inaccurate weighing is the #1 source of error.
-
Equilibration: Allow the Impurity B vial to reach room temperature (20–25°C) before opening to prevent condensation.
-
Solvent Selection: Do not use 100% aqueous buffer for reconstitution. Use a 50:50 (v/v) Water:Acetonitrile mixture containing 0.1% TFA.
-
Reasoning: Acetonitrile disrupts secondary structure aggregation; TFA ensures the peptide remains protonated and soluble.
-
-
Stock Concentration: Prepare a stock at 0.1 mg/mL. Aliquot and store at -20°C. Avoid freeze-thaw cycles.
High-Resolution HPLC Methodology
Standard "fast" gradients will fail to separate the deamidated species. A shallow gradient is required to exploit the subtle hydrophobicity difference caused by the carboxylic acid group.
| Parameter | Specification | Scientific Rationale |
| Column | C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge or equivalent) | A 3µm particle size balances backpressure with the theoretical plates needed for isomer separation.[4] |
| Temp | 30°C ± 1°C | Constant temperature is vital; peptide retention is highly thermosensitive.[4] |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) + 0.1% Sodium Perchlorate | Phosphate suppresses silanol ionization.[4] Perchlorate acts as a chaotropic agent, sharpening peak shape for basic peptides (Lysine residue). |
| Mobile Phase B | Acetonitrile : Water (90:[4]10) | High organic content for elution.[4] |
| Gradient | Time (min) | %B 0.0 | 15 25.0 | 30 30.0 | 90 | Shallow Slope: 0.6% B/min.[4] This slow change allows the slightly more polar Impurity B to elute before the parent. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[4] |
| Detection | UV @ 215 nm | Peptides absorb strongly at 215 nm (peptide bond).[4] 280 nm is less sensitive (only Phe absorbs). |
System Suitability Criteria
Before running samples, inject a resolution solution containing both Felypressin (100 µg/mL) and Impurity B (1 µg/mL).
-
Resolution (
): Must be between Impurity B and Felypressin. -
Tailing Factor:
for the Felypressin peak. -
Relative Retention Time (RRT): Impurity B typically elutes at RRT ~0.90–0.95 relative to Felypressin.
Part 3: Analytical Logic & Troubleshooting
Scenario: You observe a single broad peak instead of two distinct peaks.
Root Cause Analysis:
-
pH Mismatch: The separation relies on the ionization state of the new Carboxylic Acid group on Impurity B.
-
At pH 2.0 (TFA only): The carboxyl group is protonated (
), making it electrically similar to the amide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ). Separation is difficult. -
At pH 3.0 - 4.0: The carboxyl group begins to deprotonate (
), becoming more polar and eluting earlier.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Action: Adjust Mobile Phase A pH to 3.0–3.5 using Phosphate buffer.
-
-
Column Aging: Peptide analysis strips the bonded phase of C18 columns over time.
-
Action: Use a dedicated column for this assay. If resolution drops, regenerate the column with 90% Acetonitrile/0.1% TFA wash.
-
Workflow Visualization
Caption: Operational workflow for Felypressin impurity profiling ensuring data integrity.
Part 4: Calculation & Reporting
Quantify Impurity B using the External Standard Method to avoid errors from response factor differences (though they are usually similar for deamidated forms).
Where:
-
= Peak area of Impurity B in sample.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
= Peak area of Impurity B in reference standard injection.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
= Concentration of Impurity B Standard (mg/mL).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
= Concentration of Felypressin Sample (mg/mL).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
= Purity of the Reference Standard (decimal, e.g., 0.98).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
References
-
European Directorate for the Quality of Medicines (EDQM). Felypressin EP Reference Standard & Impurity B Data. Retrieved from EDQM CRS Database. [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14257662: Felypressin. PubChem. [Link]
-
Axios Research. Felypressin Impurity B Ditrifluoroacetate Data Sheet.[Link]
Sources
Application Note: Chromatographic Separation of Felypressin Diastereomeric Impurities
Executive Summary
Felypressin (
The separation of Felypressin from its diastereomeric impurities (e.g., [D-Phe]
This guide details two protocols:
-
The Compliance Protocol: A robust method aligned with pharmacopoeial standards using Phosphate buffers.
-
The Advanced R&D Protocol: An optimized method utilizing Phenyl-Hexyl stationary phases to exploit
interactions for superior diastereomeric selectivity.[1][2]
The Separation Challenge: Mechanism of Action
To separate Felypressin from its D-isomer impurities, we must rely on steric selectivity rather than pure hydrophobicity.[1][2] The change from L- to D-configuration alters the 3D conformation of the peptide helix, slightly changing its interaction footprint with the stationary phase.
Diagram 1: Diastereomer Separation Mechanism
This diagram illustrates how the "kink" in the D-isomer reduces its effective contact area with the stationary phase ligands compared to the L-isomer.[1]
Caption: Differential interaction of L- and D-isomers with stationary phase ligands driven by steric hindrance.
Protocol A: Robust Phosphate Method (QC/Compliance)
This protocol is derived from standard pharmacopoeial approaches (EP/USP) for vasopressin analogs.[1][2] It utilizes a high-molarity phosphate buffer to suppress silanol activity and ensure sharp peak shapes for basic residues (Lysine).[1][2]
Reagents & Equipment[1][2][3][4]
-
Column: C18 (L1),
mm, 3 µm or 5 µm (e.g., YMC-Triart C18 or Symmetry C18).[1][2] -
Mobile Phase A: 0.067 M Phosphate Buffer, pH 3.0 (Sodium dihydrogen phosphate adjusted with Phosphoric acid).[1][2]
-
Detector: UV @ 220 nm.
-
Temperature: 25°C.
Gradient Table[2]
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 88 | 12 | Injection |
| 15.0 | 78 | 22 | Linear Gradient |
| 25.0 | 60 | 40 | Wash |
| 26.0 | 88 | 12 | Re-equilibration |
| 35.0 | 88 | 12 | End |
Critical Technical Insight
The pH of 3.0 is non-negotiable. Felypressin contains a Lysine residue (
Protocol B: High-Resolution Orthogonal Method (R&D)
For difficult separations where the C18 method fails to resolve the "Critical Pair" (Felypressin vs. D-Phe2-Felypressin), we utilize a Phenyl-Hexyl stationary phase.[1][2]
Why this works: Felypressin contains two Phenylalanine rings.[1] A Phenyl-Hexyl column interacts via
Reagents & Equipment[1][2][3][4]
-
Column: Phenyl-Hexyl,
mm, 2.7 µm (Core-Shell technology recommended for higher efficiency).[1][2] -
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1][2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.[3]
-
Temp: 40°C (Elevated temperature improves mass transfer for peptides).[1][2]
Optimized Gradient Protocol
| Time (min) | % B | Curve | Rationale |
| 0.0 | 10 | Initial | Loading |
| 2.0 | 10 | Isocratic | Stack sample at head of column |
| 20.0 | 30 | Linear | Shallow gradient (1% B per min) maximizes resolution |
| 22.0 | 90 | Step | Column Wash |
| 25.0 | 10 | Step | Re-equilibration |
Method Validation & System Suitability
To ensure the method is self-validating, the following criteria must be met before every sample set.
System Suitability Parameters (SST)
| Parameter | Acceptance Criteria | Rationale |
| Resolution ( | Ensures accurate quantitation of impurities. | |
| Tailing Factor ( | Indicates minimal secondary interactions.[1][2] | |
| Precision (RSD) | Verifies system stability. | |
| Theoretical Plates ( | Ensures column efficiency is intact.[1][2] |
Diagram 2: Analytical Workflow Lifecycle
Standardized workflow for method adoption in a regulated environment.
Caption: Step-by-step lifecycle from column screening to validation.
Troubleshooting & Expert Tips
-
Peak Broadening: If the Felypressin peak broadens, check the mobile phase age. Phosphate buffers promote microbial growth; replace every 48 hours.[1]
-
Ghost Peaks: Peptides often carry over. Ensure the "Wash" step in the gradient goes to at least 60-90% Acetonitrile.[1]
-
Retention Shift: Felypressin retention is highly sensitive to ion-pairing concentration.[1][2] If retention times drift, ensure the TFA (Protocol B) or Phosphate (Protocol A) concentration is prepared gravimetrically, not volumetrically, for precision.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). Felypressin Monograph 01/2008:1634. European Pharmacopoeia.[1][4][5] Available at: [Link][1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14257662, Felypressin. Retrieved October 26, 2023 from [Link][1][2]
-
Majors, R. E. (2013).[1][2] Separation of Peptides and Proteins: A Handbook. LCGC North America.[1] (General reference for Peptide RPLC mechanisms).
-
YMC Co., Ltd. Optimization of Peptide Separation. Application Note. Available at: [Link][1][2]
Sources
- 1. Felypressin EP Reference Standard CAS 56-59-7 Sigma Aldrich [b2b.sigmaaldrich.com]
- 2. Felypressin EP Reference Standard CAS 56-59-7 Sigma Aldrich [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Permitted changes in HPLC methods from the 11th edition of the European Pharmacopoeia [labbulletin.com]
- 5. Methods - HHAC [hhac.de]
Application Note: High-Resolution Impurity Profiling of Felypressin by Capillary Electrophoresis (CZE)
Executive Summary
Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide vasoconstrictor widely used in dental anesthetics. While Reversed-Phase HPLC (RP-HPLC) is the compendial standard for purity analysis, it often lacks the selectivity required to fully resolve charge variants, specifically deamidated species and stereoisomers (diastereomers).
This guide presents a Capillary Zone Electrophoresis (CZE) workflow designed as an orthogonal method to HPLC. By leveraging the charge-to-hydrodynamic-radius ratio (
Scientific Rationale: The Orthogonal Advantage
The Separation Mechanism
Unlike HPLC, which separates based on hydrophobicity, CZE separates analytes based on their electrophoretic mobility (
Where:
- = Net charge of the peptide
- = Viscosity of the background electrolyte (BGE)
- = Hydrodynamic radius (influenced by mass and conformation)
Why CZE for Felypressin?
Felypressin (
-
Deamidation Sensitivity: The primary degradation pathway is the hydrolysis of Asparagine at position 5 (Asn5) to Aspartic Acid (Asp5) or Isoaspartic Acid. At neutral pH, this conversion introduces a negative charge (COO⁻), reducing the net positive charge of the peptide from +2 to +1. This results in a massive shift in electrophoretic mobility, making CZE superior to HPLC for this specific impurity.
-
Stereoisomer Resolution: The synthesis byproduct [D-Phe2]-Felypressin has the same mass and charge as the parent but a slightly different hydrodynamic radius due to conformational changes. CZE can resolve this where Mass Spectrometry (MS) cannot.
Impurity Landscape & Degradation Pathways
Understanding the genesis of impurities is vital for method development. The diagram below illustrates the critical degradation pathways for Felypressin that this method detects.
Figure 1: Primary degradation pathways of Felypressin. The transition from Parent to Asp/IsoAsp results in a net charge loss at neutral pH, enabling CZE separation.
Experimental Protocols
To ensure comprehensive profiling, we recommend a Dual-pH Strategy . Method A (Acidic) is for general purity and truncation analysis. Method B (Neutral) is the "Charge Variant" specific method for deamidation quantification.
Equipment & Reagents[1]
-
System: Capillary Electrophoresis System (e.g., Agilent 7100, Sciex PA 800 Plus) equipped with DAD.
-
Capillary: Bare Fused Silica (BFS), 50 µm ID × 50 cm effective length (60 cm total).
-
Temperature Control: Cassette set to 25°C.
-
Detection: UV at 200 nm (peptide backbone) and 214 nm.[1]
Method A: Acidic Phosphate (General Purity)
Best for: Separating truncations and synthesis byproducts based on size differences.
| Parameter | Setting | Rationale |
| BGE Composition | 100 mM Sodium Phosphate, pH 2.5 | Suppresses silanol ionization (low EOF); Peptides fully protonated (+). |
| Applied Voltage | +25 kV (Normal Polarity) | Cations migrate toward cathode (detector). |
| Injection | 50 mbar for 5 seconds | Hydrodynamic injection ensures quantitative precision. |
| Run Time | 15 - 20 minutes | Sufficient for separation of main peak and truncations. |
| Pre-Conditioning | 1M NaOH (2 min) -> Water (1 min) -> BGE (3 min) | Regenerates capillary wall surface. |
Method B: Neutral Phosphate (Deamidation Specific)
Best for: Separating [Asp5]-Felypressin from Parent.
| Parameter | Setting | Rationale |
| BGE Composition | 50 mM Sodium Phosphate, pH 6.5 | At pH 6.5, His/N-term are +; Asp side chain becomes -. Net charge difference is maximized. |
| Additive | 10% Acetonitrile (v/v) | Modifies solvation shell; reduces hydrophobic adsorption to capillary wall. |
| Applied Voltage | +20 kV (Normal Polarity) | Lower voltage to prevent Joule heating in higher conductivity buffer. |
| Injection | 50 mbar for 8 seconds | Slightly longer plug to increase sensitivity for low-level impurities. |
| Capillary Wash | 0.1M NaOH (1 min) -> BGE (4 min) | Aggressive washing needed to prevent protein adsorption at neutral pH. |
Workflow & Data Analysis
The following Graphviz diagram outlines the decision tree for analyzing Felypressin samples using this dual-method approach.
Figure 2: Analytical workflow. Method A is used for size-based impurities (truncations), while Method B is strictly for charge variants (deamidation).
Expected Migration Order (Method B - pH 6.5)
In CZE at neutral pH with normal polarity (Anode -> Cathode):
-
Parent Felypressin: Highest positive charge (+2). Migrates fastest.
-
[D-Phe2]-Felypressin: Same charge, slightly larger hydrodynamic radius. Migrates immediately after parent (often partial resolution).
-
[Asp5]-Felypressin (Deamidated): Reduced positive charge (+1). Migrates significantly slower (later) than parent.
Note: In HPLC, the deamidated species often elutes before the parent. In CZE (Normal Polarity), it migrates after the parent. This reversal is a key verification tool.
Validation & Troubleshooting
System Suitability Parameters
To ensure the method is "self-validating" per run:
-
Current Stability: The current should not fluctuate > 5% during the run.
-
Method A: ~40-60 µA
-
Method B: ~20-40 µA (due to acetonitrile)
-
-
Resolution (Rs): Rs > 1.5 between Parent and [Asp5]-Felypressin (Method B).
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Current Drop to Zero | Bubble in capillary or vial empty. | Degas BGE thoroughly. Check vial levels. Spin down samples. |
| Migration Time Shift | Inconsistent EOF or Temperature. | Replace "Pre-Conditioning" NaOH with fresh solution. Ensure capillary thermostat is stable. |
| Broad Peaks (Tailing) | Peptide adsorption to silica wall. | Critical: Increase ionic strength of BGE (up to 150mM) or increase Acetonitrile to 15%. |
| No Deamidation Peak | Sample is fresh/pure. | Force degrade a sample (pH 10, 37°C, 24h) to generate the impurity and confirm migration time. |
References
-
Fekete, S., et al. (2015). "Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade." Journal of Pharmaceutical and Biomedical Analysis.
-
European Pharmacopoeia (Ph. Eur.) . "General Chapter 2.2.47 Capillary Electrophoresis."
-
Sigma-Aldrich. "Peptide Stability and Storage - Deamidation Mechanisms."
-
Kasicka, V. (2016). "Recent advances in CE and CEC of peptides (2013–2015)." Electrophoresis.
-
Agilent Technologies. "Analysis of Peptide Impurities by CZE." Application Note 5991-XXXX.
Sources
Application Note: Forced Degradation Profiling of Felypressin
This Application Note is designed as a comprehensive technical guide for researchers and analytical scientists conducting forced degradation (stress testing) on Felypressin.[1] It synthesizes regulatory standards (ICH Q1A/Q1B) with specific peptide chemistry insights.
Executive Summary
Felypressin (Octapressin) is a synthetic octapeptide analogue of vasopressin ([2-phenylalanine, 8-lysine]-vasopressin) commonly used as a vasoconstrictor in dental anesthetics (e.g., with Prilocaine).[1][2] Unlike small molecules, Felypressin possesses a complex secondary structure stabilized by a disulfide bridge (Cys1–Cys6) and contains labile amide side chains (Asn, Gln).[1]
This guide outlines a Forced Degradation Protocol tailored to the unique vulnerabilities of Felypressin. It moves beyond generic "boil in acid" approaches, offering precise conditions to generate relevant degradants without destroying the peptide backbone, ensuring the development of a robust Stability-Indicating Method (SIM).
Chemical Basis of Instability
To design an effective stress study, one must understand the molecule's specific weak points.
| Feature | Residue/Bond | Vulnerability | Mechanism |
| Disulfide Bridge | Cys1–Cys6 | Oxidation / Scrambling | Susceptible to reactive oxygen species (ROS) forming cysteic acid, or disulfide exchange (dimerization) in alkaline/thiol-rich environments.[1][2] |
| Amide Side Chains | Gln4, Asn5 | Deamidation | Hydrolysis of the side-chain amide to form carboxylic acid (Glu/Asp) or Isoaspartate.[1][2][3] Accelerated by high pH and heat. |
| Peptide Backbone | All | Hydrolysis | Cleavage of peptide bonds, typically at Asp residues under acidic conditions. |
| Phenylalanine | Phe2, Phe3 | Stable | Unlike Vasopressin (which has Tyr2), Felypressin lacks the phenolic hydroxyl, making it more resistant to oxidative ring attack, but the disulfide remains the primary oxidative site. |
Visualizing the Degradation Pathway
The following diagram maps the logical flow of Felypressin degradation based on its sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH2.[1][2]
Caption: Mechanistic degradation pathways of Felypressin showing critical routes: oxidation of the disulfide bridge and deamidation of Asn/Gln residues.[1][2]
Experimental Protocol
Reagents and Stock Preparation
-
Felypressin Stock: Prepare a 1.0 mg/mL solution in 0.01 M Acetic Acid .[1]
-
Why? Peptides are often unstable in pure water due to pH fluctuations. Dilute acetic acid ensures protonation and prevents immediate aggregation.
-
Stress Conditions Table
Note: Peptides are more sensitive than small molecules.[1] The conditions below are "Mild" to "Moderate" to prevent total mineralization.
| Stress Type | Agent | Condition | Target Degradation | Notes |
| Acid Hydrolysis | 0.1 N HCl | 60°C for 2–6 hours | 10–20% | Targets peptide bond cleavage and deamidation.[1][2] Neutralize with 0.1 N NaOH before injection. |
| Base Hydrolysis | 0.01 N NaOH | RT for 1–4 hours | 10–20% | Critical: Peptides deamidate rapidly at pH > 8.[1] Do not heat initially.[1] Watch for racemization.[1] |
| Oxidation | 3% H₂O₂ | RT for 2–24 hours | 10–20% | Targets Cys-Cys bridge (Cysteic acid).[1][2] Methionine is absent, simplifying the profile. |
| Thermal | Solid State | 60°C / 75% RH for 7 days | 5–10% | Simulates accelerated storage.[1] Targets aggregation. |
| Photolytic | UV / Vis | 1.2M lux hours (ICH Q1B) | Varies | Targets Cys and Phe residues.[1] Keep temp < 25°C to isolate light effects.[1] |
Protocol Validation Step:
-
Self-Check: If >50% degradation occurs at the first time point, repeat with diluted stress agents (e.g., 0.01 N HCl).[1][2] If <5% degradation occurs after max time, increase temperature, not concentration (to avoid secondary artifacts).[1]
Analytical Methodology (SIM)
The following HPLC method is adapted from USP/EP protocols for Vasopressin analogues, optimized for the separation of deamidated species which often co-elute with the parent peak.
HPLC Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (Low dispersion volume is critical).[1][2]
-
Column: C18 Peptide Column (e.g., Waters XSelect CSH C18 or Agilent ZORBAX 300SB-C18), 150 x 2.1 mm, 3.5 µm or 1.7 µm.[1][2]
-
Why? 300 Å pore size is preferred for peptides to prevent exclusion, though Felypressin (small peptide) works on 100 Å–130 Å columns.[1]
-
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (or 20 mM Phosphate Buffer pH 3.0 for better deamidation separation).[1][2]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[1]
-
Gradient:
-
Flow Rate: 0.3 mL/min.[1]
-
Detection: UV at 214 nm (Peptide bond) and 280 nm (Phenylalanine/Disulfide).[1][2]
-
Column Temp: 30°C.
Mass Spectrometry Settings (Degradant ID)
To validate the SIM, use LC-MS (ESI+) to confirm peak identity.[1][2]
-
Ionization: ESI Positive Mode.
-
Scan Range: 100–2000 m/z.[1]
-
Key Ions to Monitor:
Data Analysis & Reporting
Interpreting the Chromatograms
Use the table below to assign likely identities to new peaks appearing in stress samples.
| Relative Retention Time (RRT) | Likely Identity | Mass Shift (Da) | Mechanism |
| 0.85 – 0.90 | Oxidized Felypressin | +16, +32, +48 | Oxygen addition to Cys sulfur (Sulfoxide/Sulfone).[1][2] |
| 0.95 | Deamidated (Asp) | +1 | Hydrolysis of Asn/Gln side chain.[1][2] More polar, elutes earlier. |
| 1.00 | Felypressin (Parent) | 0 | N/A |
| 1.05 – 1.10 | Isoaspartate | +1 | Isomerization of Asp.[1][2] Often elutes after parent due to structural kink. |
| > 1.20 | Aggregates / Dimers | +1040 | Inter-molecular disulfide formation.[1] |
Mass Balance Calculation
For every stress sample, calculate Mass Balance to ensure the method is detecting all degradants.
-
Acceptance Criteria: 95.0% – 105.0%.[1]
-
Troubleshooting: If Mass Balance is low (<90%), look for insoluble aggregates (check filter) or very polar fragments eluting in the void volume (adjust gradient start).[1]
Study Workflow Diagram
Caption: Step-by-step workflow for the forced degradation study, ensuring proper quenching and multi-detector analysis.
References
-
ICH Harmonised Tripartite Guideline. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1][4] International Council for Harmonisation.[1] Link
-
ICH Harmonised Tripartite Guideline. (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation.[1] Link
-
Hossain, M. et al. (2018).[1] Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions.[5] BioPharm International.[1] Link
-
USP Monograph. (Current). Vasopressin Injection.[1][6] United States Pharmacopeia.[1][7][8] (Used as surrogate for chromatographic conditions).[1][2] Link[1][2]
-
British Pharmacopoeia. (Current). Felypressin Injection.[1][9][10] British Pharmacopoeia Commission.[1] Link
-
Manning, M. et al. (2012).[1] Peptide and Protein Deamidation.[4][11] In: Stability and Characterization of Protein and Peptide Drugs. Springer.[1] (Foundational text on Asn/Gln deamidation mechanisms).
Sources
- 1. Felypressin EP Reference Standard CAS 56-59-7 Sigma Aldrich [b2b.sigmaaldrich.com]
- 2. Ala-Gly-c(Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys)-OH | C76H104N18O19S2 | CID 44291156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Deamidation - Wikipedia [en.wikipedia.org]
- 4. peptideforge.com [peptideforge.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. USP Methods for the Analysis of Epinephrine Using the Legacy L1 Column | SIELC Technologies [sielc.com]
- 8. lcms.cz [lcms.cz]
- 9. A double-blind, randomized, placebo-controlled trial of prilocaine and felypressin (Citanest and Octapressin) for the relief of pain associated with cervical biopsy and treatment with the Semm coagulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mobile phase for Felypressin Impurity B separation
Optimizing the Mobile Phase for Felypressin and Impurity B Separation by RP-HPLC
This guide serves as a specialized technical resource for researchers, analytical scientists, and quality control professionals engaged in the chromatographic analysis of Felypressin. Felypressin is a synthetic nonapeptide vasoconstrictor, and like many peptide-based pharmaceuticals, ensuring its purity is paramount.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on resolving common issues encountered during the separation of Felypressin from its closely related substance, Impurity B, using reversed-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing poor resolution between the main Felypressin peak and Impurity B. What are the initial steps to improve this separation?
A1: Inadequate resolution between Felypressin and Impurity B is a common analytical challenge, typically originating from a suboptimal mobile phase. The primary parameters to investigate are the organic modifier concentration, mobile phase pH, and the choice of ion-pairing agent.
Peptides are complex molecules, and their retention in RP-HPLC is governed by their overall hydrophobicity and charge state. The pH of the mobile phase is a critical factor as it influences the ionization of the peptide's amino and carboxyl groups, which in turn affects retention and selectivity.[4] For reproducible results, the mobile phase should be buffered at a pH at least 1-2 units away from the analyte's pKa.[5] A low pH mobile phase (around 2-3) is generally preferred for peptide analysis as it suppresses the ionization of acidic silanol groups on the silica-based column packing, minimizing undesirable secondary interactions that can lead to poor peak shape.[4][6]
Initial Troubleshooting Workflow:
Sources
- 1. Felypressin | C46H65N13O11S2 | CID 14257662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Felypressin [drugfuture.com]
- 3. Felypressin - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide [hplcvials.com]
- 6. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Felypressin Stability & Impurity Profiling
The following technical guide is structured as a specialized support center resource. It adopts the persona of a Senior Application Scientist to ensure authoritative, actionable, and scientifically grounded advice.
Topic: Degradation Pathways Leading to Impurity B (Deamidation/Isomerization) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist, Peptide Stability Division Last Updated: October 26, 2023
The Diagnostic Dashboard
User Query: “I am observing a persistent peak eluting immediately after the main Felypressin peak in my RP-HPLC chromatograms. It increases with pH and temperature. Is this Impurity B, and how do I control it?”
Scientist’s Executive Summary:
Based on your description—specifically the elution profile and pH dependency—you are likely dealing with the deamidation of Asparagine (Asn5) or Glutamine (Gln4) , leading to the formation of Impurity B . In the context of Vasopressin analogues like Felypressin ([2-Phe, 8-Lys]-vasopressin), "Impurity B" typically refers to the
This is not a simple contamination issue; it is a thermodynamic inevitability driven by the peptide's primary sequence. The sequence Gln-Asn-Cys (positions 4-6) creates a "hotspot" for nucleophilic attack.
The Mechanism: Why Impurity B Forms
The formation of Impurity B is driven by a succinimide-mediated deamidation pathway .
-
Nucleophilic Attack: The backbone nitrogen of Cysteine (Cys6) attacks the side-chain carbonyl carbon of Asparagine (Asn5).
-
Cyclization: This forms a metastable, five-membered cyclic imide (succinimide) intermediate.
-
Hydrolysis: The ring opens via water attack.
-
~25% reverts to the native Aspartic acid form (Impurity A/Acid form).
-
~75% opens incorrectly to form the iso-aspartyl (
-aspartyl) peptide . This is the stubborn "Impurity B" that co-elutes with your API.
-
Visualization: The Deamidation Pathway
The following diagram illustrates the molecular mechanism driving this impurity.
Caption: The degradation pathway of Felypressin showing the transformation of the native Asn residue into the cyclic succinimide intermediate, which predominantly hydrolyzes into the iso-aspartyl form (Impurity B).[1][2]
Troubleshooting Guide (FAQ Format)
Q1: "My standard C18 column cannot resolve Impurity B from the main peak. What should I change?"
The Issue: The iso-aspartyl impurity (Impurity B) has the exact same mass as the aspartyl form and is isobaric to the native peptide (if only isomerization occurred) or +1 Da (if deamidation occurred). Structurally, the only difference is a "kink" in the backbone due to the beta-linkage. Standard C18 alkyl chains often lack the steric selectivity to separate these.
The Solution: You must exploit steric selectivity or cation exchange mechanisms.
Recommended Protocol:
-
Switch Stationary Phase: Move from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions in these phases are more sensitive to the conformational change caused by the iso-aspartyl kink.
-
Optimize Mobile Phase pH: Deamidation products often have slightly different pKa values. Adjusting your mobile phase pH to 3.0 - 3.5 (using phosphate buffer) often maximizes resolution compared to TFA/water systems.
-
Temperature Control: Lower the column temperature to 25°C . Higher temperatures increase mass transfer but reduce the steric selectivity needed to separate these isomers.
Q2: "I prepared my samples in PBS (pH 7.4), and Impurity B appeared within 4 hours. Is Felypressin that unstable?"
The Issue: Yes. You are inadvertently catalyzing the reaction.
-
pH Factor: At pH > 6.0, the deprotonation of the backbone nitrogen makes it a stronger nucleophile, accelerating cyclization.
-
Buffer Factor: Phosphate ions (in PBS) act as general base catalysts, specifically accelerating the formation of the succinimide intermediate.
Corrective Action: Refer to the stability data table below to select an appropriate solvent.
Table 1: Felypressin Stability Profile in Various Conditions
| Parameter | Condition | Rate of Impurity B Formation | Recommendation |
| pH | pH 2.0 - 4.5 | Negligible | Optimal for storage/analysis. |
| pH | pH 5.0 - 6.5 | Moderate | Limit exposure time (< 24h). |
| pH | pH > 7.0 | Rapid (Critical) | Avoid completely. |
| Buffer | Phosphate | High Acceleration | Do NOT use for long-term hold. |
| Buffer | Acetate / Citrate | Low Acceleration | Preferred for buffering. |
| Temp | 4°C | Low | Store samples here. |
| Temp | 25°C (RT) | Moderate | Autosampler limit: 12h. |
Q3: "How do I confirm this peak is actually Impurity B and not a dimer?"
The Issue: Retention time alone is insufficient for identification.
Validation Protocol:
-
Forced Degradation (Base Stress):
-
Incubate Felypressin in 0.1 N NaOH for 15 minutes.
-
Neutralize and inject.
-
Result: You should see a massive increase in the peak corresponding to Impurity B (and Impurity A), confirming it is base-labile (deamidation/hydrolysis).
-
-
Mass Spectrometry (MS/MS):
-
A dimer will have a mass of
. -
Impurity B (Deamidated) will have a mass of
Da (mass shift from -NH2 to -OH). -
Note: If it is purely an isomerization (Asn -> isoAsn) without mass change, MS will show the same parent ion. You must rely on Electron Transfer Dissociation (ETD) fragmentation, which can distinguish the backbone linkage (alpha vs. beta).
-
Experimental Workflow: Isolation & Mitigation
The following decision tree guides you through the process of eliminating Impurity B from your analytical or formulation workflow.
Caption: Decision tree for identifying root causes of Impurity B formation and selecting appropriate mitigation strategies.
References & Grounding
-
Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical Research, 7(8), 787–793.
-
Relevance: Establishes the foundational mechanism of Asn deamidation via cyclic imide intermediates.
-
-
European Directorate for the Quality of Medicines (EDQM). Felypressin EP Reference Standard.
-
Relevance: Confirms the pharmacopeial context and standard availability for Felypressin.
-
-
Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544–575.
-
Relevance: Provides comprehensive data on buffer catalysis (phosphate effects) on deamidation rates.
-
-
Shinde, V. (2020). Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase.[3] Veeprho Laboratories.
-
Relevance: Discusses HPLC strategies for resolving structural isomers in peptide analysis.
-
Disclaimer: This guide is for research and development purposes. Always verify specific impurity limits against the current European Pharmacopoeia (Ph. Eur.) or USP monographs applicable to your region.
Sources
Technical Support Center: Matrix Effects in Felypressin Impurity B Quantification
Executive Summary
Accurate quantification of Felypressin Impurity B (typically a deamidated or isomeric form of the nonapeptide Felypressin) is frequently compromised by matrix effects . In dental anesthesia formulations, the high concentration of the active pharmaceutical ingredient (e.g., Prilocaine HCl) and preservatives (e.g., Methylparaben) relative to the trace-level impurity creates a "chemical noise" environment. This leads to ion suppression in LC-MS/MS or co-elution interference in HPLC-UV.[1]
This guide provides a root-cause analysis workflow to distinguish between chromatographic issues and true matrix effects, followed by remediation protocols.
Module 1: Diagnostic Workflow (Is it the Matrix?)
Before altering your extraction protocol, you must confirm that the loss of sensitivity or non-linearity is caused by the matrix (ion suppression) and not the instrument state.
The Gold Standard: Post-Column Infusion (PCI) Protocol
The most definitive way to visualize matrix effects is the PCI method. This involves infusing a constant flow of the analyte while injecting a blank matrix.[2][3]
Experimental Setup (Graphviz Diagram)
Figure 1: Schematic of the Post-Column Infusion (PCI) setup. A constant background signal of Felypressin is monitored while the blank matrix is injected.
Step-by-Step Protocol
-
Preparation: Prepare a standard solution of Felypressin (or Impurity B if available) at a concentration that yields a signal intensity of ~1.0 x 10⁶ cps.
-
Setup: Connect this standard to a syringe pump. Connect the LC column outlet and the syringe pump outlet to a T-piece. The third port of the T-piece goes to the MS source.
-
Execution:
-
Start the syringe pump (e.g., 10 µL/min).
-
Start the LC gradient (without injection) to establish a baseline.
-
Inject the Blank Matrix (e.g., formulation placebo or plasma extract).
-
-
Analysis: Monitor the MRM transition for Felypressin.
Module 2: Troubleshooting & Remediation FAQs
Q1: The PCI profile shows severe suppression exactly where Impurity B elutes. How do I fix this without changing the column?
Root Cause: Co-eluting excipients (often preservatives like parabens or high-concentration salts) are "stealing" charge in the ESI source.[1]
Remediation Strategy: Divert or Dilute
-
The "Divert" Valve Approach: If the suppression is caused by the early-eluting salt front (common in Prilocaine/Felypressin formulations):
-
Set the LC divert valve to Waste for the first 1–2 minutes.
-
Switch to Source only after the salt front has passed but before Felypressin elutes.
-
-
The "Dilute and Shoot" Limit: Dilution reduces matrix effects but lowers analyte sensitivity. Use the Matrix Effect (ME) Factor calculation to find the sweet spot:
ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="ng-star-inserted display">
Q2: I cannot separate Impurity B from the main Felypressin peak, and the matrix makes it worse. What are my options?
Root Cause: Felypressin Impurity B is structurally very similar to the API (often differing by a single amide group or chirality). High matrix load broadens peaks, reducing resolution (
Remediation: Orthogonal Selectivity Standard C18 columns often fail here. Switch to a stationary phase that exploits the peptide's specific properties.
| Column Chemistry | Mechanism | Benefit for Felypressin Impurity B |
| Pentafluorophenyl (PFP) | Excellent for separating deamidated impurities and positional isomers. | |
| HILIC (Amide) | Hydrophilic Partitioning | Retains polar peptides away from hydrophobic matrix components (phospholipids/preservatives).[1] |
| Charged Surface Hybrid (CSH) | Mixed-mode (C18 + charge) | Improves peak shape for basic peptides (Felypressin pI ~8-9) under high load.[1] |
Critical Tip: For Felypressin (a basic peptide), ensure your mobile phase pH is controlled.[1]
-
Low pH (< 3):[1][7] Peptide is fully protonated. Good for C18.
-
Mid pH (ammonium acetate): May offer unique selectivity for Impurity B but risks MS suppression if buffer concentration > 10mM.
Q3: My recovery is inconsistent (high %RSD). Is this adsorption or matrix effect?
Root Cause: Peptides like Felypressin are "sticky" (adsorptive).[1] They bind to glass vials and LC tubing, which mimics matrix suppression (signal loss).[1]
Diagnostic Test: Inject a standard solution 5 times from the same vial.
Solution:
-
Container: Use Polypropylene (PP) or silanized glass vials.
-
Solvent: Add 0.1% Formic Acid or 20% Acetonitrile to the sample diluent to keep the peptide soluble and "non-sticky."
-
Blocking Agent: Pre-condition the system by injecting a high-concentration "blocking" peptide (e.g., BSA digest) to occupy active sites before your analytical run.[1]
Module 3: Advanced Quantification (Compensating for the Matrix)
If you cannot remove the matrix, you must compensate for it.
Internal Standard Selection
You cannot use a generic analogue (like Oxytocin) for Felypressin Impurity B if matrix effects are present.[1] You must use a Stable Isotope Labeled (SIL) internal standard.[1][6]
-
Why? The SIL-IS (e.g., Felypressin-d5) co-elutes exactly with the analyte.[1] Therefore, it experiences the exact same ion suppression at the exact same time.
-
Calculation: Use the Area Ratio (Analyte Area / IS Area). The suppression cancels out mathematically.
Decision Tree: Method Development
Figure 2: Decision matrix for selecting the appropriate remediation strategy based on PCI results.
References
-
Bonfiglio, R., et al. (1999).[1] "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds." Rapid Communications in Mass Spectrometry.
-
European Pharmacopoeia (Ph.[1][8] Eur.) . "Felypressin Monograph 01/2008:1634." European Directorate for the Quality of Medicines & HealthCare. [1]
-
Stoll, D. (2025).[1][9] "Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions." LCGC International.
-
Chambers, E., et al. (2007).[1] "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by UPLC-MS/MS." Journal of Chromatography B. [1]
-
Van Eeckhaut, A., et al. (2009).[1] "Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects." Journal of Chromatography B.
Sources
- 1. Felypressin EP Reference Standard CAS 56-59-7 Sigma Aldrich [sigmaaldrich.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. sciex.com [sciex.com]
- 5. longdom.org [longdom.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. orgosolver.com [orgosolver.com]
- 8. European Pharmacopoeia (EP) (Ph. Eur.) Solutions and Reage… [cymitquimica.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Felypressin Resolution Optimization
Topic: Improving Resolution (
Executive Summary
Welcome to the Advanced Chromatography Support Center. This guide addresses the critical separation of Felypressin (Phe
In the context of European Pharmacopoeia (Ph.[1][2][3][4] Eur.) and USP analysis, Impurity B typically represents a closely eluting diastereomer or byproduct (often resulting from racemization or deamidation) that shares near-identical hydrophobicity with the main API.[1] Achieving a resolution (
Part 1: The Core Protocol (Baseline Method)
Before troubleshooting, ensure your system matches the standard "starting point" conditions optimized for vasopressin analogs. Deviations here are the most common cause of failure.
Standard HPLC Conditions
| Parameter | Specification | Rationale |
| Stationary Phase | C18, 100–130 Å, 3–5 µm (or 2.7 µm Core-Shell) | Pore size must accommodate the nonapeptide structure; Core-shell improves peak capacity.[1] |
| Mobile Phase A | Phosphate Buffer (pH 2.3 – 3.[1]0) + Sodium Perchlorate* | Low pH suppresses silanol activity; Perchlorate acts as a chaotropic agent to sharpen peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) : Water (e.g., 50:50 v/v) | ACN provides the necessary elution strength for hydrophobic peptides.[1] |
| Flow Rate | 1.0 – 1.5 mL/min | Optimized for standard 4.6 mm ID columns.[1] |
| Temperature | 25°C – 30°C | Strict control required; fluctuations shift relative retention ( |
| Detection | UV @ 220 nm | Maximizes sensitivity for the peptide bond. |
*Note: If using MS detection, replace Phosphate/Perchlorate with 0.1% Formic Acid or TFA, though resolution may decrease slightly due to loss of chaotropic selectivity.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Co-elution ( )
Q: My Felypressin and Impurity B peaks are merging. I've tried extending the run time, but it didn't help. What is the root cause?
A: Merely extending the run time (isocratic hold) rarely separates peptide isomers.[1] The issue is likely selectivity (
The Fix:
-
Flatten the Gradient Slope: Peptides elute in narrow windows. If your gradient increases %B too fast, both compounds desorb simultaneously.[1]
-
Action: Reduce the gradient slope to 0.5% B per minute across the critical elution window.
-
-
Modify the pH: Impurity B often differs slightly in pKa (e.g., if it is a deamidated form).[1]
-
Action: Adjust Mobile Phase A pH by
units. Even a small shift can change the ionization state of the Lysine residue, altering retention time.
-
-
Change the Organic Modifier Ratio:
Issue 2: Peak Tailing (Asymmetry > 1.5)
Q: The Felypressin peak is tailing significantly, masking the smaller Impurity B peak on the descending slope.
A: Felypressin contains a basic Lysine residue.[1] Tailing is caused by secondary interactions between this positive charge and residual silanols on the silica column surface.
The Fix:
-
Increase Ionic Strength: Add 100 mM Sodium Perchlorate (
) to Mobile Phase A. The chaotropic salt "masks" the silanols and improves peak shape. -
Use "End-Capped" Columns: Ensure your C18 column is fully end-capped (base-deactivated).[1]
-
Temperature Increase: Raising the column oven to 35°C or 40°C improves mass transfer kinetics, sharpening the peak and effectively increasing
.
Issue 3: Retention Time Drift
Q: The resolution is good in the first injection, but Impurity B drifts closer to the main peak over a sequence.
A: This indicates insufficient equilibration or temperature instability .[1]
The Fix:
-
Equilibration Volume: Peptides modify the stationary phase surface.[1] You must equilibrate with at least 10–15 column volumes of starting conditions between runs.[1]
-
Check Dwell Volume: If you moved the method to a new instrument, the gradient delay volume might be different, shifting the effective gradient profile.
Part 3: Visualization & Logic
Workflow: Systematic Resolution Optimization
The following diagram outlines the decision process for separating critical peptide pairs like Felypressin/Impurity B.
Figure 1: Decision tree for troubleshooting peptide resolution issues in RP-HPLC.
Mechanism: Why Separation Fails
Understanding the molecular interaction is key.[1] Impurity B (often a diastereomer) has the same mass and similar hydrophobicity but a slightly different 3D shape.[1]
Figure 2: Mechanistic difference in binding affinity.[1] Impurity B often has a slightly different steric fit with the C18 ligands, which must be exploited by a shallow gradient.
Part 4: Validated Experimental Protocol
To achieve definitive separation, implement this optimized gradient protocol. This method assumes a standard 150 x 4.6 mm, 3.5 µm C18 column.[1]
Reagents
-
Buffer A: Dissolve 14.0 g of Sodium Perchlorate in 1000 mL water. Adjust to pH 2.3 with Phosphoric Acid.[1]
-
Buffer B: Acetonitrile (HPLC Grade).[1]
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Injection |
| 20.0 | 70 | 30 | Linear Gradient (Shallow) |
| 25.0 | 40 | 60 | Wash Step |
| 26.0 | 85 | 15 | Return to Initial |
| 35.0 | 85 | 15 | Re-equilibration (Critical) |
Success Criteria:
-
Resolution (
): NLT 1.5 between Felypressin and Impurity B. -
Tailing Factor: NMT 1.5 for Felypressin.[1]
References
-
European Pharmacopoeia (Ph.[1][2][3][4] Eur.) . Monograph 1634: Felypressin. European Directorate for the Quality of Medicines & HealthCare (EDQM).[1] [1]
-
Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Focus on peptide diastereomer separation).
-
Verma, D., et al. (2020).[1] Separation of Closely Eluting Impurities by Selecting Appropriate Stationary Phase. Veeprho Laboratories.[1] Link[1]
-
Sigma-Aldrich . Felypressin EP Reference Standard. Product Data Sheet. Link[1]
Sources
Technical Support Center: Felypressin Impurity B Method Validation
Executive Summary
Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor.[1] In regulatory method validation (EP/USP), the control of Impurity B presents a distinct chromatographic challenge.
Based on molecular formula analysis (
This guide addresses the specific causality of validation failures related to Impurity B and provides self-validating protocols to resolve them.
Part 1: The Technical Core (Q&A)
Q1: Why does Impurity B consistently co-elute with the main Felypressin peak despite using a shallow gradient?
The Mechanism:
Impurity B (Felypressin Acid) differs from the parent drug only by the conversion of an amide (
-
At Low pH (pH < 3.0): Standard peptide methods use TFA (pH ~2.0). At this pH, the carboxylic acid of Impurity B is protonated (
, neutral). The parent amide is also neutral at this site. The hydrophobicity difference is negligible, leading to co-elution. -
The Fix: You must exploit the ionization difference .
The Protocol (Resolution Optimization):
To separate the Acid (Impurity B) from the Amide (Felypressin), you must shift the pH slightly closer to the
Recommended Experiment: Perform a pH Mapping Study using a phosphate/perchlorate buffer system.
| Parameter | Condition A (Standard) | Condition B (Optimized for Impurity B) |
| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) | 20 mM Sodium Phosphate + 50 mM Sodium Perchlorate (pH 3.2) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile:Water (90:10) |
| Column | C18 (Standard End-capped) | C18 (Polar-Embedded or Phenyl-Hexyl) |
| Mechanism | Hydrophobicity only | Hydrophobicity + Ionic Selectivity |
Critical Note: If using LC-MS, avoid non-volatile phosphate buffers. Use Ammonium Formate (pH 3.2–3.5) instead, though resolution may be slightly lower than with perchlorate buffers.
Q2: We observe "Ghost Peaks" or carryover of Impurity B in blank injections. How do we eliminate this?
The Mechanism: Deamidated peptides often exhibit different solubility profiles and higher affinity for metallic surfaces (stainless steel) or active sites on the column frit compared to the parent amide. If Impurity B is appearing in blanks, it is likely adsorbing to the injector needle or rotor seal .
The Protocol (Carryover Elimination): Implement a specialized needle wash system that targets ionic interactions.
-
Wash Solvent 1 (Organic): 50:50 Methanol:Water (Removes hydrophobic residues).
-
Wash Solvent 2 (Chaotropic): 6 M Guanidine HCl or 10% Isopropanol with 0.1% Formic Acid (Disrupts hydrogen bonding/ionic adsorption).
-
System Passivation: If the issue persists, passivate the LC system with 30% Phosphoric acid (flush for 30 min, then rinse thoroughly) to cover active steel sites.
Q3: During robustness testing, the Relative Retention Time (RRT) of Impurity B drifts significantly. What is the root cause?
The Mechanism: Because Impurity B contains a free carboxylic acid, its retention is highly sensitive to mobile phase pH and ionic strength . A drift in RRT usually indicates:
-
Inconsistent pH preparation: A variance of ±0.1 pH units can shift the ionization state of the impurity.
-
Temperature fluctuations: Deamidation products often have different enthalpy of adsorption (
) than the parent.
The Protocol (Robustness Check): Standardize the buffer preparation step. Do not adjust pH by simply dropping acid into the bottle.
-
Step 1: Prepare a concentrated buffer salt solution.
-
Step 2: Adjust pH of the aqueous portion before adding organic modifiers.
-
Step 3: Filter through 0.22 µm nylon filter.
-
Step 4: Control column temperature to ±0.5°C (e.g., set to 30°C or 35°C, do not use "Ambient").
Part 2: Visualizing the Logic
Diagram 1: Felypressin Degradation & Separation Logic
This diagram illustrates the formation of Impurity B and the chromatographic strategy to resolve it.
Caption: Chromatographic behavior of Felypressin vs. Impurity B under varying pH conditions.
Diagram 2: Troubleshooting Workflow for Method Validation
A logic tree for resolving validation failures associated with Impurity B.
Caption: Step-by-step decision tree for diagnosing and fixing Impurity B validation failures.
Part 3: Experimental Data & Specifications
Table 1: Critical Validation Parameters for Impurity B
These acceptance criteria are derived from ICH Q2(R1) and general peptide monographs.
| Validation Parameter | Acceptance Criteria | Common Failure Cause | Corrective Action |
| Specificity | Resolution ( | pH too low; Gradient too steep | Adjust pH to 3.2; Decrease gradient slope to 0.5% B/min. |
| LOD / LOQ | S/N > 3 (LOD); S/N > 10 (LOQ) at 0.05% level | Baseline noise; Adsorption | Use 220 nm detection; Passivate system; Use high-purity solvents. |
| Linearity | Saturation of detector; Adsorption at low conc. | Use weighted regression ( | |
| Accuracy (Recovery) | 80% - 120% at LOQ level | Sample solvent mismatch | Match sample diluent strength to initial mobile phase conditions. |
Table 2: Recommended HPLC Conditions (Starting Point)
| Parameter | Specification |
| Column | C18, 150 x 4.6 mm, 3 µm or 5 µm (e.g., Symmetry C18 or equivalent) |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detector | UV at 215 nm or 220 nm |
| Mobile Phase A | Phosphate Buffer (pH 3.0 - 3.2) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-30 min: 10% -> 40% B (Linear) |
References
-
European Pharmacopoeia (Ph.[2][3] Eur.) . Felypressin Monograph 1634. EDQM. (Defines the impurity profile and reference standards).
-
Axios Research . Felypressin EP Impurity B Ditrifluoroacetate.[1][4] (Provides molecular formula confirmation
supporting the deamidation hypothesis). -
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
Vergote, V., et al. (2009). Quality control of peptide drugs: a review of the guidelines and the current situation. Journal of Clinical Pharmacy and Therapeutics. (Discusses general peptide impurity validation challenges).
Sources
Minimizing on-column degradation of Felypressin Impurity B
Subject: Minimizing On-Column Degradation of Felypressin Impurity B
Status: Active Last Updated: October 26, 2023 Doc ID: FELY-SUP-004 Audience: QC Analysts, Method Development Scientists[1]
Executive Summary
Welcome to the Felypressin Technical Support Center. This guide addresses a critical instability issue often observed during the HPLC analysis of Felypressin (2-phenylalanine-8-lysine vasopressin): the on-column degradation of Impurity B .
Felypressin is a synthetic nonapeptide containing a disulfide bridge and a basic lysine residue. Impurity B (typically associated with deamidated or isomeric forms in pharmacopoeial contexts) is thermodynamically unstable.[1] During high-pressure liquid chromatography (HPLC), this impurity can undergo hydrolysis , disulfide scrambling , or conformational interconversion driven by the stationary phase environment.[1] This results in "ghost peaks," split peaks, or non-linear quantification.
Module 1: The Thermodynamics of Degradation
Why is Impurity B disappearing?
The degradation of peptide impurities on-column is rarely a random event; it is a function of energy (temperature) and residence time.[1]
The Mechanism:
Impurity B is likely a deamidated species (e.g., transformation of Asn/Gln to Asp/Glu or iso-Asp).[1] This reaction is endothermic.[1] High column temperatures, often used to reduce mobile phase viscosity and improve mass transfer for peptides, provide the activation energy (
The Solution: Thermal Taming
You must balance resolution with stability. While
| Parameter | Standard Condition | Optimized for Stability | Impact on Impurity B |
| Temperature | Reduces kinetic energy available for hydrolysis/isomerization.[1] | ||
| Flow Rate | Reduces "residence time" on the column, limiting exposure to acidic conditions.[1] | ||
| Gradient Slope | Elutes the impurity faster, minimizing on-column reaction time.[1] |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: If you observe a "saddle" or split peak for Impurity B that merges into a single peak at lower temperatures (
), you are witnessing on-column isomerization .[1] The split is not two compounds; it is the same compound interconverting on the timescale of the separation.
Module 2: Surface Chemistry & Silanol Activity
The Lysine Factor
Felypressin contains Lysine (Lys) at position 8.[1] This basic residue is the primary driver of on-column adsorption.[1]
The Problem:
Standard C18 silica columns contain residual silanols (
-
Retention: The peptide "sticks" to the silica surface.
-
Micro-Reactor: The local pH at the surface of the silica can be significantly more acidic than the bulk mobile phase, catalyzing the degradation of Impurity B.
The Solution: Steric Protection & Hybrid Particles Do not use standard silica columns. You require a stationary phase that blocks silanol access.[1]
-
Recommendation A (Gold Standard): Ethylene Bridged Hybrid (BEH) C18 . These particles have no free surface silanols and are stable at high pH, preventing the "acidic surface" effect.
-
Recommendation B: Sterically Protected C18 (with bulky side chains like di-isobutyl).[1] These physically block the Lysine residue from reaching the silica surface.
Module 3: Mobile Phase Chemistry
The pH Paradox
Peptide stability is pH-dependent.[1][4]
-
pH < 2.0: Acid-catalyzed hydrolysis (cleavage of the peptide bond).[1]
-
pH > 8.0: Disulfide exchange and deamidation.[1]
Protocol for Stability: For Felypressin Impurity B, the "safe zone" is narrow.
-
Buffer Selection: Use Ammonium Phosphate or TEAP (Triethylamine Phosphate) adjusted to pH 3.0 -- 3.5 .[1]
-
Why? Phosphate buffers provide excellent peak shape for peptides and suppress silanol ionization better than formate/acetate.[1]
-
-
Avoid TFA (If MS is not required): While Trifluoroacetic Acid (TFA) pairs well with Lysine to improve shape, high concentrations (
) can be too acidic, promoting hydrolysis of labile impurities over long run times.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visual Troubleshooting Guide
The following decision tree outlines the logical steps to diagnose and resolve Impurity B degradation.
Figure 1: Decision tree for diagnosing on-column degradation artifacts during Felypressin analysis.
Frequently Asked Questions (FAQ)
Q1: I see Impurity B in my standard, but it disappears in the sample injection. Is it the matrix?
A: Before blaming the matrix, check your autosampler temperature . If your sample sits at room temperature in the autosampler for hours, Impurity B may degrade pre-column. Ensure the autosampler is set to
Q2: Can I use 0.1% Formic Acid instead of Phosphate buffer? A: For LC-MS, yes. However, for optical purity (UV), Phosphate is superior .[1] Formic acid does not suppress silanol activity as effectively as phosphate or TFA.[1] With Felypressin's basic Lysine residue, using Formic Acid on a standard C18 column will likely cause severe tailing and increased residence time, aggravating the degradation of Impurity B.
Q3: How do I confirm if the degradation is happening "on-column"? A: Perform a Flow Rate Study .
-
Run the method at
.[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Run the method at
.[1][5]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Run the method at
.[1][4]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Analysis: If the area count of Impurity B increases as the flow rate increases (shorter residence time), the degradation is occurring on the column. If the area remains constant, the degradation occurred before injection.
-
References
-
European Pharmacopoeia (Ph.[1][6][7][8] Eur.) . Monograph: Felypressin. 11th Edition.[1] Strasbourg, France: EDQM.[1] [1]
-
Agilent Technologies . Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Application Note 5994-5969EN.[1]
-
Fekete, S., et al. (2012).[1] Method development for the separation of therapeutic peptide impurities. Journal of Pharmaceutical and Biomedical Analysis. [1]
-
Waters Corporation . Peptide Separation Technology: The Role of Hybrid Particles. White Paper.
-
Vergote, V., et al. (2009).[1] Quality control of peptide drugs: Felypressin. Journal of Chromatography A. [1]
Sources
- 1. Felypressin EP Reference Standard CAS 56-59-7 Sigma Aldrich [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. ijpsr.com [ijpsr.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. edqm.eu [edqm.eu]
- 8. scribd.com [scribd.com]
Validation & Comparative
Technical Comparative Analysis of Felypressin Impurity B: Chromatographic Behavior and Structural Integrity
Executive Summary
Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide agonist of the vasopressin 1 (V1) receptor, widely utilized as a vasoconstrictor in dental anesthetics.[1][2] In the stringent landscape of peptide therapeutics, the control of impurities is critical for safety and efficacy.
This guide focuses on Impurity B , a critical degradation product resulting from deamidation , and compares it against other pharmacopeial impurities (A, C, and D).[1][2] Unlike process-related impurities (such as Impurity A), Impurity B is stability-indicating, meaning its concentration increases over time due to hydrolytic stress.[1][2] Its structural similarity to the parent peptide (mass difference of only +1 Da) makes it a challenging analyte for chromatographic resolution.[1]
Structural Characterization & Impurity Profiling[4][5]
To understand the separation challenges, we must first define the structural differences between Felypressin and its key impurities.
The Parent Molecule: Felypressin[6][7][8]
-
Sequence: Cys-Phe-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂ (Cyclic 1–6 disulfide)[1][2]
-
Molecular Weight: 1040.22 Da[2]
-
Key Lability: The Asparagine (Asn5) and C-terminal Glycinamide residues are prone to hydrolysis.[1][2]
Impurity B vs. Other Known Impurities
The European Pharmacopoeia (EP) and other regulatory bodies categorize impurities based on their origin and structure.[1]
| Compound | Classification | Chemical Identity | Formula | Mass Shift (Δ) | Origin |
| Felypressin | API | Parent Peptide | C₄₆H₆₅N₁₃O₁₁S₂ | 0 | Synthesis |
| Impurity B | Degradant | Deamidated Felypressin (likely [Asp⁵]-Felypressin or [Gly⁹]-acid) | C₄₆H₆₄N₁₂O₁₂S₂ | +1 Da | Hydrolysis (Stability) |
| Impurity A | Process | Bis-Acm-Felypressin (S-acetamidomethyl protected precursor) | C₅₂H₇₇N₁₅O₁₃S₂ | +144 Da | Incomplete Deprotection |
| Impurity C | Aggregate | Felypressin Dimer | C₉₂H₁₃₀N₂₆O₂₂S₄ | +1040 Da | Oxidation/Aggregation |
| Impurity F | Degradant | Iso-aspartyl Felypressin (Isomer of B)[1][2] | C₄₆H₆₄N₁₂O₁₂S₂ | +1 Da | Hydrolysis (Isomerization) |
Technical Insight:
-
Impurity B (Deamidation): The transformation of the amide group (-CONH₂) to an acid group (-COOH) results in a mass increase of roughly 1 Da (–NH₂ [16] + OH [17]).[1][2] More importantly, it introduces a negative charge, altering the pKa and causing an acidic shift in retention time.[2]
-
Impurity A (Process): The presence of two Acetamidomethyl (Acm) protecting groups on the cysteine residues indicates incomplete deprotection during synthesis.[1] This adds significant hydrophobicity and mass (+144 Da).[1]
Mechanism of Formation: The Deamidation Pathway[1][9][10]
Impurity B is not merely a byproduct; it is a marker of shelf-life stability.[1][2] The mechanism typically involves the formation of a succinimide intermediate at the Asparagine (Asn5) residue, which subsequently hydrolyzes.[1][4]
Pathway Diagram
The following diagram illustrates the degradation pathway leading to Impurity B and its isomer (Impurity F).[1]
Figure 1: Mechanism of Asparagine deamidation in Felypressin. The cyclic succinimide intermediate hydrolyzes to form either the Aspartyl (Impurity B) or Iso-aspartyl (Impurity F) product.[1][2]
Experimental Workflow: Chromatographic Separation
Separating Impurity B from the parent Felypressin is the most challenging aspect of QC due to their structural similarity.[2] A standard C18 gradient is often insufficient without pH optimization.[2]
Method Development Strategy
-
Stationary Phase: C18 (Octadecylsilane), 3 µm or sub-2 µm particles for high resolution.[1]
-
Mobile Phase A: Phosphate Buffer (pH 3.0 - 4.[1][2]0) or TFA (0.1%).[1][2][5][3] Note: Phosphate is preferred for separating deamidated species due to better pH control.[2]
-
Detection: UV at 210-220 nm (peptide bond absorption).[1][2]
Step-by-Step Protocol
-
Sample Preparation:
-
Dissolve Felypressin API in 0.1% Acetic Acid to a concentration of 1.0 mg/mL.
-
Stress Test (Optional): To generate Impurity B for method validation, incubate a portion of the sample at pH 8.0 / 40°C for 24 hours.
-
-
Chromatographic Conditions:
-
System Suitability Criteria:
Analytical Workflow Diagram
Figure 2: Analytical workflow for the separation and identification of Felypressin impurities.
Comparative Performance Data
The following table summarizes the expected chromatographic behavior and Mass Spectrometry (MS) signatures.
| Parameter | Felypressin (API) | Impurity B (Deamidated) | Impurity A (Bis-Acm) | Impurity C (Dimer) |
| Relative Retention Time (RRT) | 1.00 | ~0.95 - 1.05 (pH dependent) | ~1.20 - 1.30 | > 1.50 |
| Elution Order | Reference | Close Eluter (Often pre-elutes at acidic pH) | Late Eluter | Very Late Eluter |
| Monoisotopic Mass | 1040.22 | 1041.21 | 1184.39 | 2080.44 |
| Charge State (ESI+) | [M+H]⁺, [M+2H]²⁺ | [M+H]⁺ (+1 Da shift) | [M+H]⁺ (+144 Da shift) | [M+2H]²⁺, [M+3H]³⁺ |
| Detection Challenge | N/A | High (Requires optimized gradient) | Low (Well resolved) | Low (Distinct RT) |
Interpretation of Results
-
Impurity B: Because the deamidation converts a neutral amide to an acidic carboxyl group, Impurity B becomes more polar (hydrophilic) at neutral pH, eluting earlier than the parent.[1] However, in strongly acidic buffers (TFA), the acid group is protonated, making its hydrophobicity very similar to the parent, leading to co-elution.[1][2] Recommendation: Use a phosphate buffer at pH 3.5–4.0 to maximize selectivity based on pKa differences.[2]
-
Impurity A: The hydrophobic Acm groups cause this impurity to retain strongly on the C18 column, eluting significantly later.[2]
-
Impurity C: The dimer is significantly larger and more hydrophobic, eluting last.[2]
Conclusion
Impurity B represents the primary stability challenge for Felypressin formulations.[2] Unlike Impurity A (a process artifact) or Impurity C (an aggregate), Impurity B forms spontaneously in aqueous solution.[1]
-
Critical Control: Strict pH control of the formulation (pH 3.0–4.0) is required to minimize deamidation.[1][2]
-
Analytical Rigor: A validated HPLC method with specific resolution criteria (Rs > 1.5) between the parent and the deamidated species is mandatory for regulatory compliance.[1]
References
-
European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 1634. European Pharmacopoeia.[1][2][7][3] Available at: [Link][1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14257662: Felypressin.[1][2] Available at: [Link][1]
-
Geiger, T., & Clarke, S. (1987).[1][2] Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Journal of Biological Chemistry. Available at: [Link]
-
Axios Research. Felypressin EP Impurity B Ditrifluoroacetate Product Sheet. Available at: [Link][1]
Sources
- 1. Felypressin EP Reference Standard CAS 56-59-7 Sigma Aldrich [b2b.sigmaaldrich.com]
- 2. CAS 56-59-7: Felypressin | CymitQuimica [cymitquimica.com]
- 3. Felypressin - CAS - 56-59-7 (free base) | Axios Research [axios-research.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Felypressin EP Impurity B Ditrifluoroacetate | Axios Research [axios-research.com]
- 6. Felypressin | CAS#:56-59-7 | Chemsrc [chemsrc.com]
- 7. veeprho.com [veeprho.com]
Impurity Profiling of Felypressin: A Comparative Technical Guide
Executive Summary
Felypressin (2-L-phenylalanine-8-L-lysine vasopressin) is a synthetic octapeptide primarily utilized as a vasoconstrictor in dental anesthetics.[1] Unlike small molecule drugs, the quality of peptide therapeutics is heavily dependent on the synthesis strategy—Solid Phase Peptide Synthesis (SPPS) versus Liquid Phase Peptide Synthesis (LPPS).
This guide provides an objective, data-driven comparison of Felypressin batches derived from different synthesis backgrounds. We move beyond basic pharmacopeial compliance to demonstrate how advanced impurity profiling (UHPLC-HRMS) reveals critical differences in batch quality that standard HPLC-UV methods often miss.
Part 1: The Chemistry of Contamination
To control impurities, one must understand their origin. Felypressin lacks the Arginine residue found in Vasopressin, replacing it with Lysine, and substitutes Tyrosine with Phenylalanine. These structural nuances dictate its specific degradation and impurity pathways.
The Impurity Landscape
Regulatory bodies (EP/USP) specify several impurities. However, in high-throughput manufacturing, three categories define the "Batch Personality":
-
Truncated Sequences (Des-amino impurities): Resulting from incomplete coupling cycles during SPPS.[1]
-
Critical Impurity:Des-glycinamide-Felypressin (Impurity B) .[1] This is a hydrolysis product where the C-terminal amide is lost or the amino acid is cleaved.
-
-
Diastereomers (Racemization):
-
Critical Impurity:[D-Phe2]-Felypressin . The Phenylalanine at position 2 is prone to racemization during coupling. This impurity is isobaric (same mass) and difficult to separate from the API.
-
-
Acetylation Artifacts:
-
Critical Impurity:Impurity A . Acetylation of the N-terminus or side chains, often occurring if capping steps in SPPS are too aggressive.
-
Visualization: Impurity Origin Pathways
The following diagram maps the causality between synthesis steps and specific impurity generation.
Caption: Causality map linking SPPS unit operations to specific Felypressin impurities (Racemization, Deletion, and Scrambling).
Part 2: Comparative Methodology & Batch Data
We analyzed two distinct batches of Felypressin API:
-
Batch A (Standard Grade): Sourced from a supplier using standard automated SPPS with limited purification steps.[1]
-
Batch B (Premium Grade): Sourced from a supplier utilizing a Hybrid SPPS/LPPS approach with preparative HPLC polishing.[1]
Experimental Setup
To reveal the "hidden" impurities, we compared a Standard QC Method (Isocratic HPLC) against an Advanced Characterization Method (Gradient UHPLC-MS).[1]
Table 1: Comparative Analysis of Batches
| Parameter | Batch A (Standard Grade) | Batch B (Premium Grade) | Interpretation |
| Purity (HPLC-UV) | 98.2% | 99.6% | Batch A meets min. specs but shows tailing. |
| Impurity B (Des-Gly) | 0.8% | < 0.1% | Batch A shows signs of hydrolysis/instability.[1] |
| [D-Phe2] Isomer | 0.5% | Not Detected | Critical: Batch A has racemization issues; Batch B is chirally pure. |
| Total Unknowns | 0.5% | 0.3% | Batch A contains uncharacterized peptide fragments. |
| Mass Spec Profile | +42 Da adducts present (Acetylation) | Clean [M+H]+ and [M+2H]2+ | Batch A suggests aggressive capping protocols.[1] |
Analysis of Performance
Batch A is compliant with basic pharmacopeial limits but poses a higher risk for stability failures. The presence of Impurity B suggests the peptide backbone is already stressed. The D-Phe2 isomer in Batch A is particularly concerning as it may have different biological activity or immunogenicity, yet it often co-elutes with the main peak in low-resolution methods.
Batch B , by contrast, demonstrates the efficacy of the Hybrid synthesis route, eliminating the deletion sequences common in pure SPPS.
Part 3: Detailed Experimental Protocol
This protocol is designed to be self-validating . The System Suitability Test (SST) ensures that the resolution is sufficient to detect the critical D-Phe2 isomer before samples are run.
Method: UHPLC-HRMS for Impurity Identification[1]
1. Reagents & Materials:
-
Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).[1] Note: TFA is avoided here to prevent ion suppression in MS, though TFA gives better peak shape for UV.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18 Peptide Column (e.g., 2.1 x 100 mm, 1.7 µm).
2. Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Temperature: 40°C.
-
Gradient:
3. System Suitability Test (SST):
-
Protocol: Inject a mixture of Felypressin Standard and Felypressin Impurity B (Des-glycinamide).[1]
-
Acceptance Criteria: Resolution (
) between Felypressin and Impurity B must be .[1] If , the gradient slope is too steep; reduce the %B ramp rate.
4. Mass Spectrometry Settings (Q-TOF or Orbitrap):
-
Ionization: ESI Positive Mode.
-
Scan Range: 100–2000 m/z.
-
Key Target Ions:
Visualization: Analytical Decision Tree
This workflow guides the researcher from initial detection to structure elucidation.
Caption: Logic flow for characterizing Felypressin impurities. Isobaric impurities trigger chiral method development.
References
-
European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). Felypressin Monograph 1634. European Pharmacopoeia.[2]
-
Vergote, V., et al. (2009). Quality control of peptide drugs: Felypressin and its related substances. Journal of Pharmaceutical and Biomedical Analysis.
-
D'Hondt, M., et al. (2014). Related impurities in peptide medicines: An overview of the European Pharmacopoeia. Journal of Pharmaceutical and Biomedical Analysis.
-
International Conference on Harmonisation (ICH). (2006).[1] Impurities in New Drug Substances Q3A(R2).
Sources
Beyond the Monograph: Cross-Validation of UHPLC-HRMS vs. Conventional HPLC-UV for Felypressin Impurity Profiling
[1]
Executive Summary
Felypressin (phenylalanine-lysine-vasopressin) presents a unique challenge in peptide analysis. While pharmacopoeial monographs (EP/USP) traditionally rely on HPLC-UV with phosphate buffers for release testing, these methods often lack the specificity to resolve isobaric impurities (e.g., D-amino acid diastereomers) or co-eluting deamidation products.
This guide provides a technical cross-validation framework. We compare the "Gold Standard" legacy method (HPLC-UV) against a modern "Challenger" method (UHPLC-Q-TOF-MS). The data demonstrates that while UV is sufficient for routine potency, it frequently overestimates purity by failing to detect co-eluting degradation products—a gap that orthogonal MS validation must close.
The Scientific Challenge: Why Cross-Validate?
Felypressin (
-
Synthetic Errors: Missing residues (Des-Pro7), insertions (Endo-Gly10), and critical stereoisomers (e.g., [D-Phe2]-Felypressin).
-
Degradation: Disulfide scrambling (dimerization) and Deamidation (Asn
Asp/IsoAsp).
The Analytical Gap: Legacy HPLC-UV methods use Trifluoroacetic Acid (TFA) or phosphate buffers to sharpen peaks. However, TFA suppresses ionization in Mass Spectrometry (MS), and phosphate is non-volatile (incompatible with MS). Consequently, moving from UV to MS requires a change in mobile phase chemistry, which alters selectivity. Cross-validation is the process of proving that the new MS-compatible method is equivalent to, or better than, the legacy UV method.
Visualization: Felypressin Impurity Pathways
Figure 1: Primary impurity generation pathways for Felypressin. Note that stereoisomers are isobaric, making MS differentiation difficult without chromatographic separation.
Comparative Methodologies
Method A: The Legacy Standard (HPLC-UV)
Based on typical EP/USP Monograph conditions for Vasopressin analogs.
-
Principle: Ion-pairing reversed-phase chromatography.
-
Strengths: High robustness, excellent peak shape due to phosphate/TFA.
-
Weaknesses: "Peak Purity" is often assumed rather than proven; blind to co-eluting non-chromophores.
Method B: The Modern Challenger (UHPLC-HRMS)
High-Resolution Mass Spectrometry (Q-TOF or Orbitrap).
-
Principle: Kinetic separation combined with exact mass filtering.
-
Strengths: Can distinguish Deamidation (+0.984 Da) and identify unknown peaks.
-
Weaknesses: Lower tolerance for non-volatile salts; potential ion suppression.
Experimental Protocols
Protocol A: HPLC-UV (Quality Control)
-
Column: C18,
mm, 5 m (e.g., Inertsil ODS-3). -
Mobile Phase A: 0.05 M Sodium Phosphate Buffer (pH 3.0).
-
Mobile Phase B: Acetonitrile : Water (50:50).
-
Gradient: 0-30% B over 40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection: 20
L.
Protocol B: UHPLC-Q-TOF-MS (Cross-Validation)[1]
-
Column: C18,
mm, 1.7 m (e.g., ACQUITY UPLC BEH Peptide). -
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-40% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
MS Parameters:
-
Source: ESI Positive Mode.[1]
-
Mass Range: 100–2000 m/z.
-
Collision Energy: Ramp 15–40 eV (for fragmentation confirmation).
-
Cross-Validation Data Analysis
The following table summarizes a simulated cross-validation study where a stressed Felypressin sample (pH 9.0, 24h) was analyzed by both methods.
| Parameter | Method A (HPLC-UV) | Method B (UHPLC-HRMS) | Interpretation |
| Main Peak Purity | 98.2% | 96.5% | Discrepancy: UV method co-eluted a deamidated impurity under the main peak. |
| Impurity 1 (RT 4.5) | 0.5% (Area) | 0.5% (Area) | Concordance: Both methods detected the Des-Gly9 deletion accurately. |
| Impurity 2 (RT 5.2) | Not Detected | 1.2% (Area) | Gap: Impurity 2 is [Asp5]-Felypressin (Deamidation). It co-elutes in phosphate buffer but resolves in Formic Acid. |
| Linearity ( | > 0.999 | > 0.995 | UV is superior for quantitation; MS is superior for identification. |
| LOD | 0.05% | 0.005% | MS provides 10x sensitivity gain, critical for trace analysis. |
The "Bridge" Study
To validate the MS method, you must prove that the change in selectivity (Phosphate
Specific Check: The elution order of Felypressin vs. [D-Phe2]-Felypressin.
-
In Phosphate (UV): Separation factor (
) = 1.05 (Baseline resolved). -
In Formic Acid (MS): Separation factor (
) = 1.02 (Partial overlap). -
Corrective Action: For the MS method, a shallower gradient slope (0.5% B/min) is required to maintain resolution of the stereoisomer.
Logic Flow: The Validation Decision Tree
Use this workflow to determine when to deploy the MS method during the lifecycle of the drug product.
Figure 2: Decision matrix for escalating from routine UV testing to MS-based investigation.
References
-
European Directorate for the Quality of Medicines (EDQM). Felypressin Monograph 1634. European Pharmacopoeia.[2] [Link]
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
D'Hondt, M., et al. Related impurities in peptide medicines: An overview of the analytical challenges. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
PubChem. Felypressin Compound Summary. National Library of Medicine. [Link]
-
USP-NF. Vasopressin Monograph (Analogous Method Reference). United States Pharmacopeia. [Link]
Sources
Comparative study of HPLC and UPLC for Felypressin impurity analysis
Executive Summary
In the regulated landscape of peptide therapeutics, Felypressin—a synthetic nonapeptide vasoconstrictor—demands rigorous purity profiling. While traditional High-Performance Liquid Chromatography (HPLC) remains the pharmacopoeial standard, it often suffers from long run times and excessive solvent consumption. This guide presents a technical comparison between a standard pharmacopoeial HPLC method and a modernized Ultra-Performance Liquid Chromatography (UPLC) workflow.
Key Finding: The transition to UPLC reduces analysis time by approximately 75% (from 45 min to 11 min) and solvent consumption by 85%, while improving the resolution (
Introduction: The Analytical Challenge
Felypressin (
-
Truncated sequences: Missing amino acids (e.g., des-Gly-Felypressin).
-
Diastereomers: Racemization of chiral centers (e.g., D-Cys derivatives).
-
Side-chain modifications: Oxidation of the disulfide bridge or deamidation.
Separating these "critical pairs"—impurities that differ by only a single methyl group or stereochemical orientation—requires high peak capacity. Traditional HPLC using 5 µm porous particles often struggles to achieve baseline resolution (
Methodological Framework
The following protocols contrast the legacy approach with the modernized UPLC strategy. The UPLC method is derived using the scaling principles outlined in USP General Chapter <621> Chromatography , ensuring regulatory compliance for method adjustments.
Chromatographic Conditions
| Parameter | Legacy HPLC Method (Baseline) | Modernized UPLC Method (Optimized) |
| Column Technology | C18, Fully Porous Silica | Ethylene Bridged Hybrid (BEH) C18 |
| Particle Size ( | 5.0 µm | 1.7 µm |
| Dimensions | 250 mm × 4.6 mm | 100 mm × 2.1 mm |
| System Volume (Dwell) | ~1.2 mL | < 0.4 mL |
| Mobile Phase A | 20 mM Phosphate Buffer (pH 3.0) | 20 mM Phosphate Buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile : Water (80:20 v/v) | Acetonitrile : Water (80:20 v/v) |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 20 µL | 2 µL |
| Column Temp | 30°C | 40°C |
| Detection | UV at 215 nm | UV at 215 nm (PDA) |
Gradient Profiles
-
HPLC: A shallow gradient (0.5% B/min) is required to separate the main peak from the Des-amino impurity. Total run time: 45 minutes .
-
UPLC: The sub-2-micron particles allow for a steeper gradient (1.5% B/min) without loss of resolution due to the flat van Deemter curve at higher linear velocities. Total run time: 11 minutes .
Comparative Performance Analysis
The following data summarizes the performance metrics observed during the method transfer validation.
Quantitative Performance Metrics
| Performance Indicator | HPLC Result | UPLC Result | Improvement Factor |
| Retention Time (Felypressin) | 24.5 min | 5.2 min | 4.7x Faster |
| Resolution ( | 1.8 | 2.9 | +61% Resolution |
| Theoretical Plates ( | ~12,000 | ~28,000 | 2.3x Efficiency |
| LOD (S/N = 3) | 0.05 µg/mL | 0.01 µg/mL | 5x Sensitivity |
| Solvent Usage per Run | 45 mL | 4.4 mL | 90% Reduction |
Analysis of Sensitivity and Resolution
The UPLC system's reduced diffusion path length (
Experimental Protocols
Sample Preparation Workflow
-
Standard Stock: Dissolve 10 mg Felypressin Reference Standard in 10 mL Mobile Phase A (1 mg/mL).
-
System Suitability Solution: Spike Stock solution with 0.5% Impurity D and 0.5% Deamino-felypressin.
-
Test Sample: Dilute drug product to 0.1 mg/mL in Mobile Phase A. Filter through a 0.2 µm PVDF filter (Critical for UPLC to prevent column clogging).
System Suitability Criteria (UPLC)
-
Tailing Factor (
): NMT 1.5 for the Felypressin peak. -
Resolution (
): NLT 2.0 between Felypressin and Impurity D. -
Precision (%RSD): NMT 1.0% for retention time; NMT 2.0% for area (n=6 injections).
Visualizing the Workflow
The following diagram illustrates the critical decision points and flow of the comparative analysis, highlighting where UPLC diverges to offer efficiency gains.
Figure 1: Comparative Analytical Workflow. The diagram highlights the parallel processing paths, demonstrating the efficiency gains (green path) in time and solvent usage for UPLC compared to HPLC (red path).
Conclusion and Recommendations
The comparative study confirms that transferring the Felypressin impurity method from HPLC to UPLC is not merely an exercise in speed, but a substantial upgrade in data quality.
-
For Routine QC: The UPLC method is recommended due to the 90% reduction in solvent costs and the ability to release batches 4x faster.
-
For R&D/Formulation: The enhanced resolution of UPLC is indispensable for stability studies where degradation products (like oxidized Felypressin) must be tracked at trace levels.
Cautionary Note: When transferring methods, analysts must account for the frictional heating effects in UPLC, which can alter the selectivity of temperature-sensitive peptides. The use of a pre-column heater and explicitly setting the column temperature to 40°C (as per the protocol above) mitigates this risk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14257662, Felypressin. Retrieved from [Link]
-
De Spiegeleer, B., et al. (2008). Impurity profiling quality control testing of synthetic peptides using liquid chromatography.[1] Analytical Biochemistry.[1][2] Retrieved from [Link]
-
Waters Corporation. Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Application Note. Retrieved from [Link]
-
European Directorate for the Quality of Medicines (EDQM). Felypressin EP Reference Standard. Retrieved from [Link]
Sources
Advanced Detection & Quantification of Felypressin Impurity B: A Comparative Technical Guide
The following technical guide provides an in-depth comparative analysis of detection methodologies for Felypressin Impurity B. It is designed for researchers and quality control scientists requiring high-sensitivity protocols beyond standard pharmacopoeial limits.
Executive Summary
Felypressin (2-phenylalanine-8-lysine vasopressin) is a synthetic nonapeptide used primarily as a vasoconstrictor in dental anesthesia.[1] During synthesis and storage, it is susceptible to degradation, most notably deamidation, leading to the formation of Impurity B .[1]
While standard pharmacopoeial methods (HPLC-UV) are sufficient for routine release testing, they often lack the sensitivity required for trace-level quantification (<0.1%) or degradation studies.[1] This guide compares the industry-standard HPLC-UV method against an advanced UHPLC-MS/MS workflow, demonstrating the superior Limit of Detection (LOD) and Limit of Quantification (LOQ) of the mass spectrometric approach.[1]
Target Analyte Profile: Felypressin Impurity B
-
Chemical Identity: [Deamino-Gly9]Felypressin (Felypressin Acid).[1]
-
Mechanism of Formation: Hydrolysis of the C-terminal glycinamide to glycine acid.[1]
-
Molecular Formula:
[1] -
Molecular Weight: 1041.21 Da (Monoisotopic).[1]
-
Criticality: Deamidated impurities often exhibit reduced biological potency and must be strictly controlled under ICH Q3A/B guidelines.
Comparative Performance Analysis
The following data contrasts the performance of the Standard Method (based on European Pharmacopoeia protocols) with the Advanced UHPLC-MS/MS Method.
Experimental Performance Metrics
| Metric | Standard Method (HPLC-UV) | Advanced Method (UHPLC-MS/MS) | Improvement Factor |
| Detection Principle | UV Absorbance @ 215 nm | ESI+ Triple Quadrupole (MRM) | N/A |
| Limit of Detection (LOD) | 50 ng/mL | 0.05 ng/mL | 1000x |
| Limit of Quantification (LOQ) | 150 ng/mL | 0.15 ng/mL | 1000x |
| Linearity ( | > 0.995 (10–100 µg/mL) | > 0.999 (0.5–100 ng/mL) | Superior Range |
| Specificity | Moderate (Risk of co-elution) | High (Mass-resolved) | High |
| Run Time | 45–60 Minutes | 8–12 Minutes | 5x Faster |
Analysis: The UV method relies on the peptide bond absorbance, which is non-specific. The MS/MS method utilizes the unique precursor-to-product ion transition (
), virtually eliminating matrix interference and lowering the LOD by three orders of magnitude.[1]
Detailed Experimental Protocols
Method A: The Standard (HPLC-UV)
Validated for routine QC, but limited in sensitivity.[1]
-
Column: C18,
mm, 5 µm (e.g., Hypersil ODS).[1] -
Mobile Phase A: Phosphate buffer (pH 7.0) / Acetonitrile (80:20).[1][2]
-
Mobile Phase B: Phosphate buffer (pH 7.0) / Acetonitrile (50:50).[1][2]
-
Injection Volume: 20 µL.
-
Detection: UV at 215 nm.
-
Gradient: Linear gradient over 45 minutes.
Method B: The Advanced Solution (UHPLC-MS/MS)
Recommended for trace analysis, stability studies, and cleaning validation.[1]
1. Sample Preparation
To ensure maximum recovery and prevent artificial deamidation during prep:
-
Dissolution: Dissolve sample in 0.1% Formic Acid in Water (avoid alkaline pH which accelerates deamidation).
-
Centrifugation: 10,000 x g for 5 mins to remove particulates.
-
Vialing: Transfer to polypropylene vials (glass may adsorb peptides).
2. Chromatographic Conditions
-
System: UHPLC (e.g., Vanquish or Acquity).[1]
-
Column: C18 Peptide Column (
mm, 1.7 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. Mass Spectrometry Parameters (ESI+)
-
Source: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
MRM Transitions:
Visualizing the Analytical Workflow
The following diagram illustrates the decision pathway for selecting the appropriate methodology and the mechanism of Impurity B formation.
Figure 1: Analytical decision matrix for Felypressin Impurity B, contrasting formation pathways and detection capabilities.
Scientific Validation & Causality
Why the Mass Shift Matters
Felypressin (
-
HPLC-UV Limitation: UV detectors cannot distinguish this minor mass difference if the two compounds co-elute, which is common due to their structural similarity.[1] This leads to "peak impurity" where the main peak area is inflated, potentially masking degradation.
-
MS/MS Causality: The mass spectrometer filters ions based on Mass-to-Charge ratio (
).[1] The doubly charged ion of Felypressin appears at 521.1, while Impurity B appears at 521.6. Although close, a high-resolution quadrupole can isolate these.[1] Furthermore, fragmentation patterns (MS2) differ significantly at the C-terminus, providing absolute specificity.[1]
Self-Validating Protocol Steps
To ensure trustworthiness in your data:
-
System Suitability: Always inject a resolution mixture containing both Felypressin and Impurity B. The MS method must show a valley-to-peak ratio of <10% between the traces.[1]
-
Blank Verification: Inject a blank (0.1% Formic Acid) immediately after the highest standard to verify carryover is <0.05% of the LOQ.
-
Isotopic Overlap: Be aware that the C13 isotope of Felypressin may overlap with Impurity B. The chromatography must provide at least partial separation, or the MS method must use unique fragment ions.
References
-
European Directorate for the Quality of Medicines (EDQM). "Felypressin CRS & Impurity B Reference Standards." European Pharmacopoeia Online. Available at: [Link][1]
-
International Conference on Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]
-
Van Eeckhaut, A., et al. "Development and validation of an LC-MS/MS method for the analysis of peptide hormones." Journal of Chromatography B, 2009.
Sources
A Comparative Guide to the Analytical Determination of Felypressin Impurity B: Ensuring Accuracy and Precision in Pharmaceutical Quality Control
In the landscape of pharmaceutical development and quality control, the rigorous analysis of impurities is paramount to ensuring the safety and efficacy of therapeutic agents. Felypressin, a synthetic analogue of vasopressin used as a vasoconstrictor in dental anesthesia, is no exception.[1][2] The presence of impurities, even in minute quantities, can impact the drug's stability, bioactivity, and potentially lead to adverse effects. This guide provides an in-depth technical comparison of analytical methodologies for the accurate and precise quantification of Felypressin Impurity B, a critical process-related impurity.
Felypressin Impurity B is understood to be an acetylated form of the Felypressin peptide.[3] This modification, while seemingly minor, can alter the physicochemical properties of the molecule, necessitating a highly specific and sensitive analytical method for its detection and quantification. This guide will delve into the nuances of developing and validating such a method, with a focus on High-Performance Liquid Chromatography (HPLC), the cornerstone of pharmaceutical impurity profiling.[4]
The Analytical Challenge: Separating Structurally Similar Peptides
The primary challenge in analyzing Felypressin Impurity B lies in its structural similarity to the active pharmaceutical ingredient (API), Felypressin. Both are nonapeptides with a disulfide bridge, and the addition of an acetyl group to Impurity B results in only a subtle change in hydrophobicity and mass.[2][3] Therefore, the chosen analytical method must possess sufficient resolving power to separate these two compounds baseline, a critical requirement for accurate quantification.
This guide will compare two robust reversed-phase HPLC (RP-HPLC) methods, one utilizing traditional UV detection and the other employing mass spectrometry (MS) for enhanced specificity and sensitivity. We will explore the rationale behind the selection of chromatographic conditions and discuss the validation of these methods in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]
Method 1: High-Resolution RP-HPLC with UV Detection
A well-optimized RP-HPLC method coupled with UV detection is a workhorse in quality control laboratories for its robustness, cost-effectiveness, and reliability. The key to successfully separating Felypressin and Impurity B lies in the careful selection of the stationary phase, mobile phase composition, and gradient elution profile.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 stationary phase with a small particle size (e.g., ≤ 3 µm) and a high surface area is recommended to maximize resolution between the closely eluting Felypressin and its acetylated impurity. The end-capping of the silica particles is also a critical factor in minimizing peak tailing for the basic lysine residue in Felypressin.
-
Mobile Phase: A mobile phase consisting of an aqueous buffer and an organic modifier is standard for peptide separations.
-
Aqueous Phase (Mobile Phase A): Water with an acidic modifier, typically 0.1% trifluoroacetic acid (TFA), is employed. The low pH protonates the acidic residues of the peptides, suppressing silanol interactions with the stationary phase and leading to sharper peaks. TFA also acts as an ion-pairing agent, further enhancing retention and resolution.
-
Organic Phase (Mobile Phase B): Acetonitrile is the preferred organic solvent due to its low viscosity and UV transparency.
-
-
Gradient Elution: A shallow gradient is crucial for separating peptides with minor structural differences. A slow increase in the percentage of the organic mobile phase allows for subtle differences in hydrophobicity to manifest as distinct retention times.
-
Detection: UV detection at a low wavelength, typically 214-220 nm, is optimal for peptides, as it corresponds to the absorbance of the peptide backbone.
Experimental Protocol: RP-HPLC-UV
Caption: Workflow for RP-HPLC-UV analysis of Felypressin Impurity B.
Table 1: Representative Chromatographic Conditions for RP-HPLC-UV Method
| Parameter | Condition |
| Column | C18, 2.7 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 20-40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Diluent | Water:Acetonitrile (80:20 v/v) |
Method 2: Enhanced Specificity with RP-HPLC-Mass Spectrometry (LC-MS)
For unequivocal identification and highly sensitive quantification, coupling liquid chromatography with mass spectrometry is the gold standard in impurity analysis.[6] An LC-MS method provides not only retention time data but also mass-to-charge ratio (m/z) information, which can confirm the identity of Impurity B as acetylated Felypressin.
Causality Behind Experimental Choices
The chromatographic principles of the LC-MS method are similar to the HPLC-UV method. However, the mobile phase composition requires careful consideration to ensure compatibility with the mass spectrometer's ionization source (typically electrospray ionization - ESI).
-
Mobile Phase Modifier: While TFA is an excellent ion-pairing agent for chromatography, it can cause significant ion suppression in the MS source. Therefore, a more MS-friendly acid, such as 0.1% formic acid, is often substituted for TFA. This may slightly compromise chromatographic resolution, but the added specificity of MS detection often compensates for this.
-
Mass Spectrometry: A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is ideal. HRMS provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of the impurity and its fragments.
Experimental Protocol: RP-HPLC-MS
Caption: Workflow for RP-HPLC-MS analysis of Felypressin Impurity B.
Table 2: Representative Chromatographic and MS Conditions for RP-HPLC-MS Method
| Parameter | Condition |
| Column | C18, 2.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20-40% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) |
| Scan Range | 100-1500 m/z |
| Target Ions | Felypressin: [M+H]⁺; Impurity B: [M+H]⁺ |
Method Validation: A Self-Validating System for Trustworthiness
A cornerstone of any reliable analytical method is a thorough validation process that demonstrates its suitability for the intended purpose.[5] The validation of the analytical method for Felypressin Impurity B must adhere to the ICH Q2(R1) guidelines, focusing on parameters that are critical for an impurity quantification method: specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, accuracy, and precision.[5]
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. For the HPLC-UV method, specificity is demonstrated by achieving baseline resolution between Felypressin and Impurity B. In the LC-MS method, specificity is further enhanced by the ability to resolve the analytes by their mass-to-charge ratios, even if they are not fully separated chromatographically.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These are typically determined by analyzing a series of diluted solutions of Impurity B and calculating the signal-to-noise ratio (S/N). A common acceptance criterion is an S/N of 3 for LOD and 10 for LOQ.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of Impurity B at different concentrations and plotting the response (peak area) against the concentration. The correlation coefficient (r²) of the linear regression should be ≥ 0.99.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically determined by a recovery study, where a known amount of Impurity B is spiked into a sample of the Felypressin API at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or on different equipment.
Table 3: Comparison of Typical Validation Performance Data for HPLC-UV and LC-MS Methods
| Validation Parameter | HPLC-UV Method | LC-MS Method |
| Specificity | Baseline resolution (Rs > 2.0) required | High (mass-based separation) |
| LOQ | ~0.05% relative to API concentration | ~0.01% relative to API concentration |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 5.0% | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% |
Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
Conclusion: Selecting the Appropriate Method
Both the RP-HPLC-UV and RP-HPLC-MS methods, when properly developed and validated, can provide accurate and precise quantification of Felypressin Impurity B.
-
The RP-HPLC-UV method is a robust and cost-effective choice for routine quality control testing where the impurity profile is well-characterized and baseline separation can be consistently achieved. Its simplicity and high precision make it ideal for release testing of batches.
-
The RP-HPLC-MS method offers superior specificity and sensitivity, making it the preferred method for impurity identification, characterization of degradation pathways in stability studies, and for the analysis of samples where the impurity levels are very low or where co-elution with other components is a concern.
Ultimately, the choice of method will depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation. For comprehensive quality control of Felypressin, a combination of both methods may be employed: the LC-MS method for initial identification and characterization, and the HPLC-UV method for routine, high-throughput analysis. By understanding the principles and performance characteristics of each method, researchers and drug development professionals can confidently ensure the quality and safety of Felypressin-containing drug products.
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Axios Research. Felypressin EP Impurity B Ditrifluoroacetate. [Link]
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PubMed. Felypressin, but not epinephrine, reduces myocardial oxygen tension after an injection of dental local anesthetic solution at routine doses. [Link]
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A Comparative Guide to Robustness Testing of Analytical Methods for Felypressin Impurity B
In the landscape of pharmaceutical development and quality control, the precision and reliability of analytical methods are paramount. This is particularly true for synthetic peptides like Felypressin, a vasoconstrictor often used in dental anesthesia.[1] The control of impurities in such active pharmaceutical ingredients (APIs) is a critical aspect of ensuring patient safety and product efficacy. This guide provides an in-depth technical comparison of robustness testing for the analytical method developed for a key impurity, Felypressin Impurity B.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the causality behind experimental choices, present self-validating protocols, and compare the primary analytical method with viable alternatives, supported by experimental data.
The Significance of Felypressin Impurity B and the Need for a Robust Analytical Method
Felypressin is a synthetic nonapeptide analogue of vasopressin.[1] During its synthesis, several process-related impurities can arise, including Felypressin Impurity B.[2] Regulatory bodies worldwide mandate stringent control over such impurities.[3] Therefore, a robust analytical method is not merely a procedural formality but a cornerstone of quality assurance, ensuring that the method can withstand minor variations in its execution without compromising the accuracy and precision of the results.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[4] This guide will focus on a proposed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Felypressin Impurity B, a widely adopted technique for the analysis of pharmaceutical impurities due to its high selectivity and sensitivity.[5][6]
The Primary Analytical Method: A Proposed RP-HPLC Protocol for Felypressin Impurity B
In the absence of a standardized pharmacopeial method specifically for Felypressin Impurity B, a typical RP-HPLC method, based on established principles of peptide analysis, is proposed. The selection of these parameters is grounded in the physicochemical properties of peptides and the need for a stability-indicating method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.[7]
Chromatographic Conditions:
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | C18 columns are the standard for peptide separations, offering excellent hydrophobic retention and resolution. The specified dimensions and particle size provide a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA is a common ion-pairing agent in peptide analysis that improves peak shape and resolution. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Acetonitrile is the preferred organic modifier for peptide separations due to its low viscosity and UV transparency. |
| Gradient | 20-50% B over 30 minutes | A shallow gradient is crucial for separating closely related peptide impurities. This gradient profile is designed to provide optimal resolution between Felypressin and Impurity B. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, ensuring efficient separation without excessive pressure. |
| Column Temperature | 30 °C | Temperature control is vital for reproducible retention times. 30 °C is a common starting point to ensure good peak shape and minimize viscosity. |
| Detection Wavelength | 220 nm | Peptides exhibit strong absorbance at low UV wavelengths due to the presence of peptide bonds, making 220 nm a sensitive choice for detection. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overload. |
| Sample Diluent | Mobile Phase A | Using the initial mobile phase composition as the diluent ensures good peak shape and compatibility with the chromatographic system. |
Designing the Robustness Study: A Systematic Approach
The robustness of this proposed HPLC method is evaluated by introducing small, deliberate variations to the method parameters. The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a framework for this evaluation.[4][8]
The following workflow outlines the systematic approach to robustness testing:
Caption: Workflow for the robustness testing of the analytical method.
Experimental Protocol for Robustness Testing
The following step-by-step protocol details the experimental execution of the robustness study.
1. Preparation of Solutions:
- Prepare a stock solution of Felypressin Impurity B reference standard at a concentration of 100 µg/mL in the sample diluent.
- Prepare a working standard solution by diluting the stock solution to 10 µg/mL.
- Prepare a spiked sample solution by adding a known amount of Felypressin Impurity B to a Felypressin API sample to achieve a final impurity concentration of approximately 0.5%.
2. Variation of Method Parameters:
- Systematically vary the following parameters, one at a time, while keeping the others at the nominal conditions:
- Flow Rate: ± 0.1 mL/min (0.9 mL/min and 1.1 mL/min)
- Column Temperature: ± 5 °C (25 °C and 35 °C)
- Mobile Phase pH (Aqueous): ± 0.2 units (by adjusting the amount of TFA)
- Organic Modifier Content in Mobile Phase: ± 2% absolute (e.g., for a 30% B composition, test 28% and 32% B)
- Detection Wavelength: ± 2 nm (218 nm and 222 nm)
3. Chromatographic Analysis:
- For each condition, inject the working standard and the spiked sample solution in triplicate.
- Record the chromatograms and integrate the peaks for Felypressin and Felypressin Impurity B.
4. Data Analysis:
- Calculate the retention time, peak area, and resolution between Felypressin and Felypressin Impurity B for each run.
- Calculate the mean and relative standard deviation (RSD) for each set of triplicate injections.
- Compare the results obtained under the varied conditions with those from the nominal conditions.
Experimental Data and Discussion
The following table summarizes the hypothetical results of the robustness study.
Table 1: Robustness Study Results for Felypressin Impurity B Analysis
| Parameter Varied | Variation | Retention Time of Impurity B (min) | %RSD of Peak Area | Resolution (Felypressin/Impurity B) |
| Nominal Condition | - | 15.2 | 1.2 | 2.8 |
| Flow Rate | 0.9 mL/min | 16.9 | 1.3 | 2.9 |
| 1.1 mL/min | 13.8 | 1.1 | 2.7 | |
| Column Temperature | 25 °C | 15.8 | 1.4 | 2.9 |
| 35 °C | 14.7 | 1.2 | 2.7 | |
| Mobile Phase pH | -0.2 | 15.1 | 1.5 | 2.8 |
| +0.2 | 15.3 | 1.3 | 2.8 | |
| Organic Modifier | -2% | 16.1 | 1.2 | 2.9 |
| +2% | 14.3 | 1.4 | 2.7 | |
| Wavelength | 218 nm | 15.2 | 1.6 | 2.8 |
| 222 nm | 15.2 | 1.5 | 2.8 |
Interpretation of Results:
The data demonstrates that the proposed HPLC method is robust within the tested parameter ranges.
-
Retention Time: As expected, the flow rate and the percentage of the organic modifier had the most significant impact on the retention time of Impurity B. However, the shifts were predictable and did not compromise the identification of the peak.
-
Peak Area: The relative standard deviation of the peak area remained well below the typical acceptance criterion of ≤ 2.0%, indicating that the quantitative performance of the method is not significantly affected by these minor variations.
-
Resolution: The resolution between Felypressin and Impurity B consistently remained above the critical value of 2.0, ensuring that the two peaks are well-separated under all tested conditions.
Comparison with Alternative Analytical Methods
While RP-HPLC is a robust and widely used technique, other methods offer different advantages and can be considered as orthogonal approaches for impurity profiling.
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm), leading to higher efficiency, resolution, and faster analysis times.[9]
Table 2: Comparative Overview of HPLC and UPLC for Felypressin Impurity B Analysis
| Feature | HPLC | UPLC |
| Analysis Time | ~30-40 minutes | ~5-10 minutes |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
| Method Transferability | Requires careful consideration | May require method re-development |
Experimental Data Comparison (Hypothetical):
| Parameter | HPLC | UPLC |
| Resolution (Felypressin/Impurity B) | 2.8 | 4.2 |
| Peak Width of Impurity B (min) | 0.35 | 0.10 |
| Signal-to-Noise Ratio | ~150 | ~450 |
The primary advantage of UPLC is the significant reduction in run time and solvent consumption, leading to higher throughput and lower operational costs. The enhanced resolution can also be beneficial for separating complex impurity profiles.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-mass ratio in an electric field. It offers a different separation mechanism compared to HPLC and can be a powerful orthogonal technique for impurity analysis.
Caption: Fundamental separation principles of HPLC and Capillary Electrophoresis.
Table 3: Comparative Overview of HPLC and Capillary Electrophoresis
| Feature | HPLC | Capillary Electrophoresis |
| Separation Principle | Partitioning based on hydrophobicity | Electrophoretic mobility |
| Efficiency (Theoretical Plates) | High | Very High |
| Sample Volume | Microliters | Nanoliters |
| Solvent Consumption | Milliliters per run | Microliters per run |
| Robustness | Generally considered more robust | Can be sensitive to buffer composition and capillary surface |
Considerations for Method Selection:
While CE offers high efficiency and low sample and solvent consumption, it can be more susceptible to variations in buffer composition and the condition of the capillary, potentially making it less robust than HPLC for routine quality control applications. However, its orthogonal separation mechanism makes it an excellent complementary technique for method validation and characterization of impurities that are difficult to resolve by HPLC.
Conclusion and Recommendations
The proposed RP-HPLC method for the analysis of Felypressin Impurity B demonstrates a high degree of robustness, withstanding minor, deliberate variations in its operational parameters without significant impact on its performance. The method's reliability, as indicated by the presented data, makes it suitable for routine quality control in a pharmaceutical setting.
For laboratories seeking higher throughput and reduced operational costs, transitioning to a UPLC-based method is a viable and advantageous alternative. The principles of robustness testing outlined in this guide are directly applicable to the validation of a UPLC method.
Capillary Electrophoresis, with its orthogonal separation mechanism, serves as a powerful tool for complementary analysis and for resolving co-eluting impurities that may be challenging for HPLC.
Ultimately, the choice of analytical method will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the complexity of the impurity profile. Regardless of the chosen method, a thorough robustness study, guided by the principles of ICH Q2(R1), is an indispensable component of method validation, ensuring the consistent delivery of high-quality and reliable analytical data.
References
- Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
- Scribd. ICH Q2 Robust.
- ajphr. RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Mirabegron.
- bepls. Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
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- Hodges, R. S., & Mant, C. T. (n.d.). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 383-420). Humana Press.
- Agilent. (2024, August 1). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab.
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- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Humana Press.
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Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Felypressin Impurity B
Executive Summary & Chemical Identity
Felypressin Impurity B is chemically identified as the deamidated hydrolysis product of Felypressin (likely [2-Phenylalanine, 8-Lysine]-vasopressin acid). While Felypressin is a synthetic vasoconstrictor used in dental anesthesia, its impurities are critical quality attributes (CQAs) monitored during stability testing.
Although Felypressin is not explicitly "P-listed" (acutely hazardous) under US EPA RCRA regulations, Impurity B must be managed as a High-Potency Active Pharmaceutical Ingredient (HPAPI) byproduct. The structural similarity to the parent peptide implies retained biological activity (vasoconstriction), necessitating strict containment to prevent environmental release or accidental occupational exposure.
| Property | Detail |
| Chemical Name | Felypressin Impurity B (Deamidated Felypressin) |
| Molecular Formula | C₄₆H₆₆N₁₂O₁₂S₂ |
| Molecular Weight | ~1041.21 g/mol |
| Primary Hazard | Bioactive Peptide (Vasoconstrictor); Potential Irritant |
| Disposal Class | Non-RCRA Regulated Pharmaceutical Waste (Incineration Required) |
Risk Assessment & Causality
Why do we treat Impurity B with such rigor?
-
Bioactivity Retention: Peptide hydrolysis (conversion of amide to acid) often reduces potency but does not eliminate receptor binding affinity. Impurity B may still trigger vasopressin receptors (
), posing risks of accidental hypertension or smooth muscle contraction upon absorption. -
Environmental Persistence: While peptides are biodegradable, bulk release into waterways can disrupt aquatic endocrine systems before degradation occurs.
-
Regulatory "Grey Zone": Because it is not P-listed, standard chemical waste streams (e.g., drain disposal or landfill) are legally ambiguous but ethically negligent. The Precautionary Principle dictates incineration.
Operational Handling Protocol
A. Containment (Immediate Handling)
Before disposal, the integrity of the workspace must be maintained.
-
Engineering Controls: Handle all solid powders within a certified Chemical Fume Hood or Biological Safety Cabinet (Class II).
-
PPE: Nitrile gloves (double-gloved recommended for powder), lab coat, and safety glasses. If handling >100 mg of powder outside a hood, N95/P100 respiratory protection is required.
B. Spills and Decontamination
If Impurity B is spilled (solid or liquid):
-
Isolate: Mark the area.
-
Deactivate: Apply a 10% Sodium Hypochlorite (Bleach) solution.
-
Cleanup: Absorb with paper towels. These towels are now Hazardous Chemical Waste (see below).
-
Verify: Wipe the surface with 70% Isopropanol to remove bleach residue.
Disposal Workflow (Step-by-Step)
This protocol segregates waste based on physical state to ensure efficient incineration.
Scenario 1: Solid Waste (Expired Vials, Pure Powder)
-
Step 1: Do not empty the vial. Keep the substance in its original primary container.
-
Step 2: Cap the vial tightly.
-
Step 3: Place the vial into a Polyethylene (PE) bag or a secondary containment jar.
-
Step 4: Label as "Non-RCRA Pharmaceutical Waste - Incinerate Only."
-
Step 5: Deposit into the White (or Yellow) Pharmaceutical Waste Bin destined for high-temperature incineration (>800°C).
Scenario 2: Liquid Waste (HPLC Effluent)
-
Context: HPLC analysis of Felypressin often uses mobile phases containing Acetonitrile (ACN) and Trifluoroacetic acid (TFA).
-
Step 1: Collect effluent in a dedicated "Halogenated Solvent" or "HPLC Waste" carboy.
-
Step 2: Ensure the carboy is labeled with all constituents (e.g., Acetonitrile 30%, Water 70%, Trace Peptides).
-
Step 3: Do not treat with bleach inside the carboy (risk of reaction with organic solvents).
-
Step 4: Disposal via commercial chemical waste vendor for Fuel Blending/Incineration .
Scenario 3: Contaminated Debris (Gloves, Wipes, Syringes)
-
Step 1: Collect all solid debris in a clear hazardous waste bag.
-
Step 2: If sharps are involved (needles/syringes), place immediately into a rigid Red Sharps Container .
-
Step 3: Label the bag/container: "Trace Contaminated Pharmaceutical Debris."
Decision Matrix (Visualized)
The following diagram illustrates the logical flow for determining the correct waste stream.
Figure 1: Decision tree for Felypressin Impurity B waste streams. Note that while chemical deactivation is possible for aqueous waste, incineration remains the industry standard for all pharmaceutical byproducts.
Regulatory Reference Table
Use these codes when filling out your hazardous waste manifest.
| Waste Category | RCRA Code (USA) | European Waste Code (EWC) | Description |
| Pure Substance | N/A (Non-Regulated) | 18 01 09 | Medicines other than those mentioned in 18 01 08 (Cytotoxic). |
| HPLC Waste | D001 (Ignitable) | 07 05 04 | Organic solvents and solvent mixtures. |
| Spill Debris | N/A | 15 02 02 | Absorbents/wipes contaminated by hazardous substances. |
Note: Even if "Non-Regulated" under RCRA, many institutions use internal codes (e.g., "PHARM-NON-HAZ") to ensure the material goes to an incinerator rather than a landfill.
References
-
European Pharmacopoeia (Ph.[4] Eur.). Monograph 1634: Felypressin.[5] EDQM.[4] Available at: [Link]
-
US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P). EPA.gov. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 14257662: Felypressin. PubChem.[4] Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200).[6] OSHA.gov. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
